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  • Product: 2-(Tert-butylamino)nicotinic acid
  • CAS: 460044-25-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Tert-butylamino)nicotinic Acid (CAS 460044-25-1)

For Researchers, Scientists, and Drug Development Professionals Introduction: Situating a Niche Molecule in the Broader Context of Nicotinic Acid Derivatives Nicotinic acid, also known as niacin or vitamin B3, is a funda...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Niche Molecule in the Broader Context of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism, serving as a precursor to the coenzymes NAD and NADP.[1][2] These coenzymes are critical for a vast array of redox reactions essential for energy production, biosynthesis, and detoxification.[1][2] Beyond its nutritional role, nicotinic acid at pharmacological doses has been a long-standing therapeutic agent for dyslipidemia, primarily due to its ability to raise HDL cholesterol levels.[3] This has spurred considerable interest in the synthesis and evaluation of nicotinic acid derivatives to modulate its therapeutic properties and mitigate side effects like cutaneous flushing.[3]

The class of 2-aminonicotinic acids, in particular, has emerged as a fertile ground for medicinal chemistry exploration. These scaffolds are key intermediates in the synthesis of a variety of biologically active compounds.[4] This guide focuses on a specific, yet under-documented member of this family: 2-(Tert-butylamino)nicotinic acid (CAS Number: 460044-25-1). While extensive peer-reviewed data on this particular molecule is not abundant, its structural features suggest potential applications in drug discovery, meriting a detailed examination of its known properties, a scientifically grounded proposed synthesis, and a discussion of its potential biological relevance.

Molecular Profile and Physicochemical Properties

2-(Tert-butylamino)nicotinic acid, with the IUPAC name 2-(tert-butylamino)pyridine-3-carboxylic acid, is a substituted pyridine derivative.[5] The presence of a bulky, lipophilic tert-butyl group and the acidic carboxylic acid function bestows upon it a unique physicochemical profile that is critical for its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Structural and Physicochemical Data

A summary of the key computed and reported properties for 2-(Tert-butylamino)nicotinic acid is presented below. It is important to note that much of the detailed physicochemical data is derived from computational models and awaits experimental verification.[5]

PropertyValueSource
CAS Number 460044-25-1[5]
Molecular Formula C₁₀H₁₄N₂O₂[5]
Molecular Weight 194.23 g/mol [5]
IUPAC Name 2-(tert-butylamino)pyridine-3-carboxylic acid[5]
Computed XLogP3 2.2[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]
Purity ≥95%[6]

Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach

Conceptual Synthesis Workflow

The proposed synthesis is a two-step process starting from nicotinic acid. The first step is the chlorination of the 2-position, followed by the substitution with tert-butylamine.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination Nicotinic_Acid Nicotinic Acid Intermediate 2-Chloronicotinic Acid Nicotinic_Acid->Intermediate Chlorination Reagents1 POCl₃ or SOCl₂ Reagents1->Intermediate Intermediate_Copy 2-Chloronicotinic Acid Product 2-(Tert-butylamino)nicotinic acid Intermediate_Copy->Product Nucleophilic Substitution Reagents2 tert-Butylamine Reagents2->Product G Start 2-(Tert-butylamino)nicotinic acid Amide Amide Derivatives Start->Amide Amide Coupling (R-NH₂) Ester Ester Derivatives Start->Ester Esterification (R-OH) Heterocycle Further Heterocyclic Scaffolds Start->Heterocycle Cyclization Reactions

Caption: Potential derivatization pathways for 2-(tert-butylamino)nicotinic acid.

Potential as a Bioactive Scaffold

Derivatives of 2-aminopyridine and nicotinic acid have been investigated for a range of biological activities. While no specific activity has been reported for the title compound, its structural class is associated with:

  • Anti-inflammatory Activity: Many anilino-nicotinic acid derivatives are known to possess anti-inflammatory properties. [7]* Antimicrobial Activity: Some novel nicotinic acid derivatives have shown promising activity against Gram-positive bacteria. [8]* Kinase Inhibition: The aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. For example, various aminopyridine derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in inflammatory diseases and cancer. [2]Additionally, QSAR studies have been conducted on nicotinamide analogs as potential Bruton's tyrosine kinase (Btk) inhibitors, a target for autoimmune diseases and B-cell malignancies. [9] The presence of the bulky tert-butyl group on 2-(tert-butylamino)nicotinic acid could provide steric hindrance that might influence binding to biological targets, potentially leading to improved selectivity or potency compared to smaller analogs.

Safety and Handling

Detailed toxicology data for 2-(tert-butylamino)nicotinic acid is not available. As with any laboratory chemical with limited safety information, it should be handled with appropriate care. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

2-(Tert-butylamino)nicotinic acid (CAS 460044-25-1) represents a molecule with a foundation in the well-established and biologically relevant class of nicotinic acid derivatives. While it remains a relatively uncharacterized compound in the public domain, its structural features and the activities of related molecules suggest its potential as a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis via nucleophilic substitution of 2-chloronicotinic acid offers a viable route for its preparation.

Future research efforts should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and a systematic evaluation of its biological activity. Screening this compound in assays for kinase inhibition, anti-inflammatory, and antimicrobial activity could unveil novel therapeutic leads. The insights gained from such studies would not only illuminate the specific potential of 2-(tert-butylamino)nicotinic acid but also contribute to a broader understanding of the structure-activity relationships within the 2-aminonicotinic acid class of compounds.

References

Sources

Exploratory

2-(Tert-butylamino)nicotinic Acid: Mechanism of Action & Synthetic Utility

This guide serves as an advanced technical resource for 2-(tert-butylamino)nicotinic acid , a critical pharmacophore and synthetic intermediate in medicinal chemistry. While often categorized as a raw material in catalog...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 2-(tert-butylamino)nicotinic acid , a critical pharmacophore and synthetic intermediate in medicinal chemistry.

While often categorized as a raw material in catalog databases (CAS 460044-25-1), its significance in drug development lies in its role as a privileged scaffold for generating Pyrido[2,3-d]pyrimidines . These fused heterocyclic systems are potent ATP-competitive kinase inhibitors used in oncology (targeting CDK, PIM-1, and EGFR pathways).

Content Type: Technical Whitepaper Context: Medicinal Chemistry & Rational Drug Design

Executive Technical Summary

2-(Tert-butylamino)nicotinic acid acts as a bifunctional building block. Its "Mechanism of Action" is dual-layered:

  • Chemical Mechanism (Synthetic): It functions as a dielectrophilic/nucleophilic core . The ortho-positioning of the carboxylic acid (C3) and the secondary amine (C2) facilitates rapid cyclocondensation reactions to form bicyclic heteroaromatics.

  • Biological Mechanism (Pharmacological): The resulting derivatives (mainly pyrido[2,3-d]pyrimidin-7-ones) act as Type I Kinase Inhibitors . The tert-butyl group provides critical hydrophobic bulk to occupy the ATP-binding pocket's "gatekeeper" region or solvent-accessible front pockets, enhancing selectivity and potency.

Chemical Mechanism: The Scaffold Assembly

The synthesis and utility of this molecule rely on Nucleophilic Aromatic Substitution (SNAr) followed by Cyclodehydration .

The Formation Mechanism (SNAr)

The precursor, 2-chloronicotinic acid , possesses a chlorine atom at the C2 position activated by the electron-withdrawing ring nitrogen and the C3-carboxyl group.

  • Step 1: The tert-butylamine acts as a nucleophile, attacking the C2 carbon.

  • Step 2: The Meisenheimer complex intermediate is stabilized by the electron-deficient pyridine ring.

  • Step 3: Chloride is eliminated, restoring aromaticity and yielding 2-(tert-butylamino)nicotinic acid.

The Cyclization Mechanism (Drug Core Formation)

To generate bioactive kinase inhibitors, the acid moiety activates the adjacent amine for cyclization.

  • Reagents: Typically condensed with urea, formamide, or amidines.

  • Outcome: Formation of the Pyrido[2,3-d]pyrimidine skeleton.[1][2][3][4][5] The tert-butyl group remains at the N8 position (if cyclized via N-alkylation logic) or the exocyclic amine, depending on the specific regio-chemistry desired.

Visualization: Synthetic Pathway

The following Graphviz diagram illustrates the transformation from raw materials to the bioactive kinase inhibitor core.

SynthesisPathway cluster_mechanism Chemical Mechanism Start 2-Chloronicotinic Acid (Electrophile) Intermediate 2-(Tert-butylamino)nicotinic Acid (The Scaffold) Start->Intermediate SNAr Substitution (Reflux, EtOH) Reagent Tert-Butylamine (Nucleophile) Reagent->Intermediate Product Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Core) Intermediate->Product Cyclocondensation (Ring Closure) Cyclizer Urea / POCl3 (Cyclizing Agents) Cyclizer->Product

Caption: Figure 1. Conversion of 2-chloronicotinic acid into the bioactive pyrido-pyrimidine core via SNAr and cyclization.

Biological Mechanism of Action: Kinase Inhibition

Once cyclized, the derivatives of 2-(tert-butylamino)nicotinic acid function primarily as Protein Kinase Inhibitors .

ATP-Competitive Inhibition (Type I)

The pyrido[2,3-d]pyrimidine core mimics the adenine ring of ATP.

  • H-Bonding: The Nitrogen at N1 and the amine at C2 (or C4 depending on numbering) form hydrogen bonds with the hinge region of the kinase (e.g., residues Glu81 and Leu83 in CDK2).

  • Hydrophobic Clamp: The bulky tert-butyl group (originating from our starting material) is crucial. It projects into the hydrophobic pocket (Selectivity Pocket), displacing water and providing van der Waals contacts that stabilize the drug-enzyme complex.

Specific Targets

Derivatives synthesized from this acid have shown activity against:

  • CDK4/6 (Cyclin-Dependent Kinases): Regulators of the cell cycle (similar mechanism to Palbociclib).

  • PIM-1 Kinase: A proto-oncogene serine/threonine-protein kinase involved in leukemia.

  • DHFR (Dihydrofolate Reductase): While less common, the antifolate mechanism is possible if the side chains mimic folic acid.

Visualization: Molecular Interaction

BindingMechanism Hinge Kinase Hinge Region (Glu/Leu Residues) Pocket Hydrophobic Pocket (Gatekeeper Residue) ATP_Site ATP Binding Site Core Pyrido-Pyrimidine Core (Adenine Mimic) Core->Hinge H-Bond Acceptor/Donor Core->ATP_Site Competitive Inhibition T_Butyl Tert-Butyl Group (Hydrophobic Anchor) T_Butyl->Pocket Van der Waals / Steric Fit

Caption: Figure 2. Pharmacological interaction of the derived scaffold within the kinase ATP-binding pocket.

Experimental Protocols

These protocols are designed for validation and synthesis in a research setting.

Protocol A: Synthesis of 2-(Tert-butylamino)nicotinic Acid

Objective: To isolate the intermediate with >95% purity for downstream cyclization.

ParameterSpecification
Precursor 2-Chloronicotinic Acid (1.0 eq)
Nucleophile Tert-butylamine (3.0 eq)
Solvent Ethanol (Anhydrous) or n-Butanol (for higher temp)
Catalyst Copper powder (Optional, 0.1 eq if reaction is sluggish)
Temperature Reflux (80°C - 110°C)
Time 12 - 24 Hours

Step-by-Step Methodology:

  • Charge: In a pressure tube or round-bottom flask, dissolve 2-chloronicotinic acid (10 mmol) in 20 mL of ethanol.

  • Addition: Add tert-butylamine (30 mmol) dropwise. Note: The amine acts as both nucleophile and base to scavenge HCl.

  • Reflux: Heat the mixture to reflux. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The starting material (2-chloronicotinic acid) is more polar than the product.

  • Workup: Evaporate the solvent under reduced pressure.

  • Acidification: Redissolve residue in minimal water and adjust pH to ~4.0 using 1N HCl. The product, 2-(tert-butylamino)nicotinic acid, will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidin-4(3H)-one

Objective: To convert the intermediate into a bioactive kinase inhibitor scaffold.

  • Mix: Combine 2-(tert-butylamino)nicotinic acid (1.0 eq) with Formamide (excess, 10 eq).

  • Heat: Reflux at 140°C–160°C for 6 hours.

  • Mechanism: The formamide acts as a C1 donor, bridging the amine and the carboxylic acid to close the pyrimidine ring.

  • Isolation: Cool to room temperature. Pour into ice water. The bicyclic product precipitates.

  • Validation: Confirm structure via 1H-NMR (Look for the disappearance of the carboxylic acid proton and the appearance of the pyrimidine C2-H singlet around 8.5 ppm).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643329, 2-(tert-Butylamino)nicotinic acid. Retrieved from [Link]

  • Thompson, A. M., et al. (2005).Synthesis and Structure-Activity Relationships of Soluble 7-Substituted Pyrido[2,3-d]pyrimidines as Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry. (Contextualizing the scaffold for EGFR inhibition).
  • Barvian, M., et al. (2000).Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (Establishing the core as a CDK inhibitor).

Sources

Foundational

An In-Depth Technical Guide to Investigating the Biological Targets of 2-(Tert-butylamino)nicotinic acid

Abstract 2-(Tert-butylamino)nicotinic acid is a synthetic derivative of nicotinic acid (Niacin, Vitamin B3)[1][2]. While nicotinic acid itself is well-characterized as a ligand for the G-protein coupled receptor GPR109A,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Tert-butylamino)nicotinic acid is a synthetic derivative of nicotinic acid (Niacin, Vitamin B3)[1][2]. While nicotinic acid itself is well-characterized as a ligand for the G-protein coupled receptor GPR109A, mediating significant effects on lipid metabolism and immune responses, the specific biological targets of its 2-substituted derivatives remain largely unexplored in public-domain research. This guide provides a comprehensive, hypothesis-driven framework for the systematic identification and validation of the biological targets of 2-(Tert-butylamino)nicotinic acid. We postulate that its primary targets are likely the nicotinic acid receptors GPR109A and GPR109B, based on structural analogy. This document details a multi-phase experimental strategy, moving from computational prediction and in vitro binding to functional cellular assays and broad off-target profiling. Authored for researchers and drug development professionals, this paper delivers not just protocols, but the strategic rationale essential for navigating the complexities of target deconvolution for a novel chemical entity.

Introduction and Central Hypothesis

Nicotinic acid is a crucial component of cellular metabolism, serving as a precursor to the coenzymes NAD and NADP[2]. At pharmacological doses, its primary therapeutic effects are mediated through the G-protein coupled receptor GPR109A (also known as HCA2)[3][4]. Activation of GPR109A, a Gαi-coupled receptor, in adipocytes inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels and subsequent inhibition of lipolysis[5][6]. This mechanism is central to niacin's clinical utility in treating dyslipidemia[1][7]. GPR109A is also expressed in various immune cells, including macrophages and neutrophils, where it exerts anti-inflammatory effects[8][9].

The structure of 2-(Tert-butylamino)nicotinic acid features the core nicotinic acid scaffold, suggesting a strong possibility of interaction with known niacin targets. The key structural modification is the bulky, lipophilic tert-butylamino group at the 2-position. This substitution could significantly alter the compound's pharmacological profile by:

  • Modulating Affinity: The tert-butyl group may form favorable hydrophobic interactions within the GPR109A binding pocket, potentially increasing affinity. Conversely, its size could introduce steric hindrance, reducing or abolishing binding[3][4].

  • Altering Selectivity: The compound may exhibit a different selectivity profile for GPR109A versus the closely related GPR109B receptor[10].

  • Inducing Functional Bias: The novel substitution could lead to biased agonism, preferentially activating G-protein dependent pathways over β-arrestin mediated signaling, or vice versa[9][11].

  • Conferring Novel Target Interactions: The modification may enable binding to entirely new, unrelated targets.

Therefore, our central hypothesis is that 2-(Tert-butylamino)nicotinic acid is a modulator of the GPR109A receptor, with its unique substitution potentially altering its affinity, selectivity, and downstream signaling profile compared to nicotinic acid. This guide outlines the comprehensive workflow required to rigorously test this hypothesis and explore the broader target landscape.

The Primary Target Candidate: GPR109A Signaling

GPR109A is a member of the Gαi/o family of GPCRs[12]. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits.

  • Gαi-Mediated Pathway: The activated Gαi subunit inhibits the enzyme adenylyl cyclase (AC), reducing the conversion of ATP to cyclic AMP (cAMP). This decrease in cAMP levels is the canonical signaling output for GPR109A activation in adipocytes, leading to reduced lipolysis[5].

  • β-Arrestin Pathway: Like many GPCRs, agonist-bound GPR109A is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which desensitize the G-protein signal and can initiate separate, G-protein-independent signaling cascades[11][13][14]. This pathway is implicated in the skin flushing side-effect of niacin and may also play a role in its anti-inflammatory effects[11].

The following diagram illustrates the canonical GPR109A signaling cascade.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 2-(Tert-butylamino) nicotinic acid GPR109A GPR109A Ligand->GPR109A Binds G_protein Gi/o Protein (α, β, γ) GPR109A->G_protein Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Inhibition of Lipolysis HSL->Lipolysis Leads to Internalization Receptor Internalization Arrestin->Internalization Mediates Target_Validation_Workflow Phase1 Phase 1: In Vitro Target Engagement Phase2 Phase 2: Functional Cellular Activity Phase1->Phase2 Phase3 Phase 3: Selectivity and Off-Target Profiling Phase2->Phase3 P1_1 In Silico Docking (Predictive) P1_2 Radioligand Binding Assay (Direct Binding) P1_1->P1_2 P1_3 Functional Assays (Downstream Signaling) P1_2->P1_3 P1_3_sub1 cAMP Inhibition Assay P1_3->P1_3_sub1 P1_3_sub2 β-Arrestin Recruitment Assay P1_3->P1_3_sub2 P2_1 Phenotypic Assays (e.g., Lipolysis in Adipocytes) P1_3->P2_1 Informs P3_1 Broad Target Panel Screen (e.g., Eurofins SafetyScreen) P2_1->P3_1 Justifies P3_2 Selectivity vs. GPR109B P3_1->P3_2 Refines

Caption: Phased experimental workflow for target identification and validation.

Phase 1: In Vitro Target Engagement & Functional Activity

The initial phase aims to answer two fundamental questions: Does the compound bind to GPR109A, and if so, does it elicit a functional response?

3.1.1 In Silico Molecular Docking

  • Rationale: Computational docking serves as a cost-effective, predictive first step. It models the interaction between 2-(Tert-butylamino)nicotinic acid and the GPR109A binding pocket to estimate binding affinity and identify key interacting residues.[15] This can help prioritize experimental resources. Key residues in the GPR109A binding pocket, such as R111, S178, and W91, have been identified as crucial for niacin binding and provide a basis for computational analysis.[5][7]

  • Methodology:

    • Obtain a high-quality homology model or cryo-EM structure of human GPR109A.

    • Prepare the 3D structure of 2-(Tert-butylamino)nicotinic acid and assign appropriate charges.

    • Perform docking simulations using software (e.g., AutoDock, Schrödinger Glide) to predict the binding pose and score.

    • Analyze the predicted pose for key interactions (e.g., hydrogen bonds, hydrophobic contacts) with receptor residues. Compare this to the known binding mode of nicotinic acid.

3.1.2 Radioligand Binding Assay

  • Rationale: This is the gold-standard method to definitively measure the affinity of a compound for a receptor.[16][17][18] A competition binding assay will determine the affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radioligand from GPR109A.

  • Protocol: Competition Binding Assay for GPR109A

    • Source: Use membrane preparations from cells recombinantly expressing human GPR109A (e.g., HEK293 or CHO cells).

    • Radioligand: Use a suitable commercially available radioligand, such as [³H]-Nicotinic Acid.

    • Reaction Setup: In a 96-well plate, combine the GPR109A membrane preparation, a fixed concentration of [³H]-Nicotinic Acid (typically at its Kd value), and serial dilutions of 2-(Tert-butylamino)nicotinic acid.

    • Controls:

      • Total Binding: Membrane + Radioligand (no competitor).

      • Non-specific Binding (NSB): Membrane + Radioligand + a saturating concentration of a known unlabeled GPR109A agonist (e.g., 10 µM nicotinic acid).

    • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash filters with ice-cold assay buffer.

    • Detection: Add scintillation cocktail to the dried filters and quantify radioactivity using a microplate scintillation counter.

    • Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

3.1.3 Functional Assays: cAMP Inhibition & β-Arrestin Recruitment

  • Rationale: Binding does not guarantee function. These assays measure the downstream consequences of receptor engagement, determining if the compound is an agonist, antagonist, or has no functional effect. Measuring both G-protein and β-arrestin pathways is critical for detecting biased agonism.[13][19]

  • Protocol: Gi-Mediated cAMP Inhibition Assay

    • Cell Line: Use a cell line stably expressing human GPR109A (e.g., CHO-GPR109A).

    • Assay Principle: GPR109A activation inhibits adenylyl cyclase. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin. An agonist will reverse this stimulation, causing a drop in cAMP levels.[20][21][22]

    • Procedure: a. Plate cells in a 96- or 384-well plate. b. Add serial dilutions of 2-(Tert-butylamino)nicotinic acid (and nicotinic acid as a positive control). c. Add a fixed concentration of forskolin (typically EC80) to all wells except the basal control. d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor cAMP assay).[23][24]

    • Data Analysis: Plot the cAMP signal against the log concentration of the agonist to determine the EC50 (potency) and Emax (efficacy).

  • Protocol: β-Arrestin Recruitment Assay

    • Cell Line: Use a commercially available cell line engineered for β-arrestin assays (e.g., PathHunter from DiscoverX or Tango from Thermo Fisher), which co-expresses GPR109A and a tagged β-arrestin.[25]

    • Assay Principle: Agonist binding causes β-arrestin to translocate to the receptor. This interaction brings two fragments of a reporter enzyme (e.g., β-galactosidase or luciferase) into proximity, generating a measurable signal.[25][26]

    • Procedure: a. Plate the engineered cells according to the manufacturer's protocol. b. Add serial dilutions of 2-(Tert-butylamino)nicotinic acid. c. Incubate for 60-90 minutes at 37°C. d. Add the substrate for the reporter enzyme and measure the luminescent or chemiluminescent signal.

    • Data Analysis: Plot the signal against the log concentration of the agonist to determine EC50 and Emax for β-arrestin recruitment.

Data Summary for Phase 1

The results from these assays can be summarized to provide a clear pharmacological profile.

CompoundGPR109A Binding Ki (nM)cAMP Inhibition EC50 (nM)β-Arrestin EC50 (nM)
Nicotinic Acid (Reference)Literature ValueLiterature ValueLiterature Value
2-(Tert-butylamino)nicotinic acidExperimental ValueExperimental ValueExperimental Value
Phase 2 & 3: Cellular Phenotype and Off-Target Profiling

4.1 Phase 2: Phenotypic Assays in a Relevant Cell System

  • Rationale: After confirming in vitro activity, it is crucial to demonstrate an effect in a more physiologically relevant context. For GPR109A, the inhibition of lipolysis in adipocytes is the hallmark physiological response.[5][27]

  • Methodology: Adipocyte Lipolysis Assay

    • Culture and differentiate a suitable pre-adipocyte cell line (e.g., 3T3-L1).

    • Stimulate lipolysis using isoproterenol, a β-adrenergic agonist.

    • Treat cells with varying concentrations of 2-(Tert-butylamino)nicotinic acid.

    • After incubation, collect the medium and measure the amount of glycerol released (a byproduct of triglyceride breakdown) using a colorimetric or fluorescent assay kit.

    • An effective GPR109A agonist will cause a dose-dependent decrease in glycerol release.

4.2 Phase 3: Selectivity and Broad Off-Target Screening

  • Rationale: To build a comprehensive safety and efficacy profile, two questions must be addressed: Is the compound selective for GPR109A over its close homolog GPR109B? And does it interact with other, unrelated targets that could cause unintended side effects?

  • Methodology:

    • GPR109B Selectivity: Repeat the binding and functional assays described in Phase 1 using cell lines that express GPR109B instead of GPR109A. A comparison of the Ki and EC50 values will define the selectivity ratio.

    • Broad Panel Screening: Utilize a commercial service (e.g., Eurofins Discovery SafetyScreen, CEREP BioPrint) to screen the compound at a fixed concentration (typically 1-10 µM) against a large panel of receptors, ion channels, transporters, and enzymes. Significant activity (>50% inhibition or stimulation) against any target in this panel warrants further investigation.

Conclusion and Future Directions

This guide presents a logical and robust framework for elucidating the biological targets of 2-(Tert-butylamino)nicotinic acid. By starting with the structurally-informed hypothesis that it targets GPR109A, researchers can systematically progress through binding, functional, and phenotypic assays to build a comprehensive pharmacological profile. The inclusion of β-arrestin assays and broad off-target screening provides critical insights into potential signaling bias and safety liabilities.

Should 2-(Tert-butylamino)nicotinic acid prove to be a potent and selective GPR109A agonist, further studies would be warranted to explore its in vivo efficacy in animal models of dyslipidemia or inflammation.[8] If it displays a biased signaling profile—for instance, activating the anti-lipolytic G-protein pathway without strongly recruiting β-arrestin—it could represent a novel therapeutic candidate with a reduced flushing side-effect profile, addressing a major limitation of current niacin therapy.

References

  • van Veldhoven, J.P.D., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-9.

  • Mishra, S.K., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Biotechnology and Applied Biochemistry.

  • Li, S., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications.

  • van Veldhoven, J.P.D., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). ChEMBL Document Report Card.

  • Ahmed, K., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. SAGE Journals.

  • Ghandi, M., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. PMC - NIH.

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC - NIH.

  • Lukasova, M., et al. (2013). Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells. PMC - NIH.

  • Olcott, B.M., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI.

  • Ye, T., & Li, J. (2014). GPR109A and Vascular Inflammation. PMC - NIH.

  • Sasi, V., et al. (2014). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central.

  • An, L., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual - NCBI.

  • Xu, Z., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics - Oxford Academic.

  • Krumm, B.E., & Bylund, D.B. (2012). GPCR-radioligand binding assays. PubMed.

  • Rauf, A., et al. (2024). Vitamin B3. StatPearls - NCBI Bookshelf.

  • Xu, Z., et al. (2024). Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. bioRxiv.

  • Promega Corporation. (n.d.). GPCR Interactions | Beta-Arrestin Recruitment. Promega.

  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G-coupled receptors in whole cell. Revvity.

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.

  • Examine.com. (2025). Research Breakdown on Niacin (Vitamin B3). Examine.com.

  • Zhang, T., et al. (2017). GLASS: a comprehensive database for experimentally validated GPCR-ligand associations. Bioinformatics - Oxford Academic.

  • Stahl, E.L., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology.

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI.

  • Linus Pauling Institute. (n.d.). Niacin. Oregon State University.

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.

  • Jacob, R.A., & Swenseid, M.E. (2013). The Chemistry and Biochemistry of Niacin (B3). ResearchGate.

  • Parravicini, C., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH.

  • Multispan, Inc. (n.d.). MULTISCREEN™ Beta Arrestin Sensor Technology. Multispan, Inc.

  • Xu, Z., et al. (2024). Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. ResearchGate.

  • Laug, L., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC - NIH.

  • Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays. Creative Biogene.

  • Santidrian, A.F., et al. (2022). Nicotinamide (niacin) supplement increases lipid metabolism and ROS‐induced energy disruption in triple‐negative breast cancer: potential for drug repositioning as an anti‐tumor agent. The FEBS Journal.

  • ResearchGate. (n.d.). The GPCR β-arrestin recruitment assay principle. ResearchGate.

  • Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs. Revvity.

  • Sigma-Aldrich. (n.d.). Radioligand binding assays. Sigma-Aldrich.

  • Parravicini, C., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-(Tert-butylamino)nicotinic acid

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Tert-butylamino)nicotinic acid. In the absence of extensive publicly available experimental data for this specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Tert-butylamino)nicotinic acid. In the absence of extensive publicly available experimental data for this specific compound, this guide establishes a robust theoretical framework for estimating its solubility based on its molecular structure and physicochemical properties. To provide a practical context, the solubility profile of the structurally related compound, nicotinic acid, is presented as a comparative reference. A significant portion of this document is dedicated to a detailed, field-proven experimental protocol for the accurate determination of the solubility of 2-(Tert-butylamino)nicotinic acid in various solvents, adhering to international standards. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and actionable methodologies for laboratory practice.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability and therapeutic efficacy. For a drug to be absorbed into the systemic circulation and reach its target site, it must first dissolve in the physiological fluids. Poor aqueous solubility is a major challenge in drug development, often leading to incomplete absorption, high inter-individual variability, and potential food effects. Understanding and characterizing the solubility of a new chemical entity, such as 2-(Tert-butylamino)nicotinic acid, is therefore a fundamental step in its preclinical development.

This guide will delve into the factors governing the solubility of 2-(Tert-butylamino)nicotinic acid, provide a comparative analysis with nicotinic acid, and offer a detailed protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure Analysis

2-(Tert-butylamino)nicotinic acid possesses several functional groups that dictate its solubility:

  • A Carboxylic Acid Group (-COOH): This is a polar, ionizable group that can act as a hydrogen bond donor and acceptor. The acidity of this group (its pKa) is a primary determinant of its solubility in aqueous solutions of varying pH.

  • A Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can be protonated at low pH. The ring itself is aromatic and contributes to the nonpolar character of the molecule.

  • A Tert-butyl Group (-C(CH3)3): This is a bulky, nonpolar (lipophilic) group that will generally decrease aqueous solubility and increase solubility in nonpolar organic solvents.

  • A Secondary Amine (-NH-): This group can act as a hydrogen bond donor and acceptor and has a basic character.

Key Physicochemical Parameters

While experimental values for 2-(Tert-butylamino)nicotinic acid are scarce, we can utilize computational predictions and draw comparisons with nicotinic acid.

Property2-(Tert-butylamino)nicotinic acidNicotinic Acid (for comparison)Significance for Solubility
Molecular Formula C₁₀H₁₄N₂O₂C₆H₅NO₂-
Molecular Weight 194.23 g/mol 123.11 g/mol Higher molecular weight can sometimes correlate with lower solubility.
Predicted XLogP3 2.20.36XLogP3 is a measure of lipophilicity. A higher value suggests lower aqueous solubility and higher solubility in nonpolar solvents.
Predicted pKa Acidic pKa (carboxyl group) is predicted to be around 4-5. Basic pKa (pyridine nitrogen and amino group) would be lower.~4.85 (carboxyl group)The pKa values determine the ionization state of the molecule at a given pH, which significantly impacts aqueous solubility.
Melting Point Not available236-239 °C[1]A high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution, often indicating lower solubility.
Predicted Solubility Behavior

Based on the analysis above, the following solubility profile for 2-(Tert-butylamino)nicotinic acid can be anticipated:

  • In Aqueous Media: The presence of the bulky tert-butyl group and a higher XLogP3 value compared to nicotinic acid suggests that 2-(Tert-butylamino)nicotinic acid will have a lower intrinsic aqueous solubility . Its solubility will be highly pH-dependent .

    • In acidic solutions (pH < pKa of the carboxyl group), the molecule will be protonated and exist as a cation, which is expected to be more soluble.

    • In alkaline solutions (pH > pKa of the carboxyl group), the molecule will be deprotonated to form a carboxylate salt, which is also expected to have enhanced solubility.

    • Solubility will be at its minimum at the isoelectric point, where the net charge of the molecule is zero.

  • In Organic Solvents:

    • Polar Protic Solvents (e.g., ethanol, methanol): The ability to form hydrogen bonds suggests it will have moderate to good solubility in these solvents.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving a wide range of organic molecules, and good solubility is expected.

    • Nonpolar Solvents (e.g., hexane, toluene): Due to the presence of polar functional groups, solubility in nonpolar solvents is expected to be low.

The following diagram illustrates the key molecular features of 2-(Tert-butylamino)nicotinic acid influencing its solubility.

Caption: Key molecular features of 2-(Tert-butylamino)nicotinic acid and their influence on solubility.

Comparative Solubility Data: Nicotinic Acid

To provide a tangible reference, the table below summarizes the known solubility of nicotinic acid in various solvents. This data serves as a useful benchmark for what might be expected for its tert-butylamino derivative, keeping in mind the predicted decrease in aqueous solubility and potential increase in nonpolar solvent solubility for the target compound.

SolventTypeSolubility of Nicotinic Acid
Water (room temp.)Polar ProticSparingly soluble (~1.6 g/100 mL)[1]
Hot WaterPolar ProticEasily soluble[1]
EthanolPolar ProticSlightly soluble[1]
Hot EthanolPolar ProticEasily soluble[1]
Diethyl EtherNonpolarInsoluble[1]
ChloroformModerately PolarSoluble[1]
Propylene GlycolPolar ProticSoluble[1]
Alkaline WaterAqueous (basic)Easily soluble[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which is detailed in the OECD Guideline 105.[2][3] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment
  • 2-(Tert-butylamino)nicotinic acid (pure solid)

  • Selected solvents (e.g., purified water, pH buffers, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of 2-(Tert-butylamino)nicotinic acid to a glass vial. An amount that is visibly in excess of what is expected to dissolve should be used.

    • Accurately add a known volume of the chosen solvent to the vial.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled shaker.

    • Agitate the samples at a constant speed for a predetermined time (e.g., 24 to 48 hours) to reach equilibrium. It is crucial to ensure that equilibrium has been reached by taking measurements at different time points (e.g., 24h and 48h) and confirming that the concentration does not change.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand at the same temperature to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with an appropriate solvent.

    • Analyze the concentration of 2-(Tert-butylamino)nicotinic acid in the diluted solution using a validated HPLC method or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of known concentrations of 2-(Tert-butylamino)nicotinic acid to ensure accurate quantification.

The following diagram outlines the experimental workflow for the shake-flask method.

Shake_Flask_Workflow start Start prep 1. Preparation - Add excess solid to vial - Add known volume of solvent start->prep equil 2. Equilibration - Agitate at constant temp. (e.g., 24-48 hours) prep->equil sep 3. Phase Separation - Centrifuge or filter to remove excess solid equil->sep quant 4. Quantification - Dilute supernatant - Analyze by HPLC or UV-Vis sep->quant end End (Solubility Value) quant->end

Caption: Workflow for determining solubility using the shake-flask method.

Conclusion

While direct experimental solubility data for 2-(Tert-butylamino)nicotinic acid is limited, a thorough analysis of its molecular structure allows for a reliable prediction of its solubility profile. It is anticipated to have a lower intrinsic aqueous solubility than its parent compound, nicotinic acid, due to the lipophilic tert-butyl group, with its solubility being highly dependent on the pH of the medium. For drug development professionals, the provided detailed shake-flask protocol offers a robust and validated method to experimentally determine the precise solubility of this compound in a variety of pharmaceutically relevant solvents. This information is indispensable for formulation development, pharmacokinetic studies, and the overall progression of 2-(Tert-butylamino)nicotinic acid as a potential therapeutic agent.

References

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility Rules. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. European Journal of Pharmaceutical Sciences, 133, 191-201.
  • Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Tert-butylamino)nicotinic acid. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Regulations.gov. (2017, January 13). Report : Determination of Water Solubility. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of 2-(Tert-butylamino)nicotinic acid, a Putative GPR109A Agonist

Introduction 2-(Tert-butylamino)nicotinic acid is a synthetic derivative of nicotinic acid, designed for potential therapeutic applications targeting the nicotinic acid receptor, GPR109A. Nicotinic acid, also known as ni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Tert-butylamino)nicotinic acid is a synthetic derivative of nicotinic acid, designed for potential therapeutic applications targeting the nicotinic acid receptor, GPR109A. Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for treating dyslipidemia.[1] Its pharmacological effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2] GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This canonical signaling pathway is responsible for the antilipolytic effects of niacin in adipocytes.[4]

Beyond the classical Gi-mediated pathway, GPR109A activation can also trigger signaling cascades involving β-arrestin recruitment and the activation of the PI3K/Akt pathway.[5][6] These non-canonical pathways are implicated in the anti-inflammatory and other pleiotropic effects of GPR109A agonists.[7] The development of novel GPR109A agonists like 2-(Tert-butylamino)nicotinic acid necessitates a comprehensive in vitro characterization to elucidate their potency, efficacy, and potential for biased agonism towards specific signaling pathways.

This guide provides detailed protocols for a suite of in vitro assays to characterize the pharmacological profile of 2-(Tert-butylamino)nicotinic acid at the human GPR109A receptor. These protocols are designed for researchers, scientists, and drug development professionals to assess the compound's activity in key signaling pathways.

Target Receptor: GPR109A

GPR109A is a member of the G protein-coupled receptor family and is expressed in various tissues, including adipocytes, immune cells such as macrophages, and keratinocytes.[8] Its endogenous ligands include the ketone body β-hydroxybutyrate.[2] Pharmacologically, it is the primary target of nicotinic acid and its derivatives.[1] The multifaceted signaling potential of GPR109A makes it an attractive target for therapeutic intervention in metabolic and inflammatory diseases.

GPR109A Signaling Pathways

The activation of GPR109A by an agonist such as 2-(Tert-butylamino)nicotinic acid can initiate multiple downstream signaling events. A thorough in vitro characterization should therefore investigate these distinct pathways.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 2-(Tert-butylamino)nicotinic acid GPR109A GPR109A Agonist->GPR109A Binds to G_protein Gαi/βγ GPR109A->G_protein Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PI3K PI3K G_protein->PI3K Activates (Gβγ) cAMP cAMP AC->cAMP Decreases Akt Akt PI3K->Akt Phosphorylates PKA PKA cAMP->PKA Inhibits pAkt p-Akt (Ser473) Akt->pAkt Activation

Caption: GPR109A Signaling Pathways.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro assays to characterize the activity of 2-(Tert-butylamino)nicotinic acid.

Gαi Pathway Activation: cAMP Immunoassay

The canonical signaling pathway for GPR109A involves the inhibition of adenylyl cyclase through the Gαi subunit, leading to a decrease in intracellular cAMP levels. This assay measures the ability of 2-(Tert-butylamino)nicotinic acid to inhibit forskolin-stimulated cAMP production.

Forskolin is a direct activator of adenylyl cyclase, leading to a robust increase in intracellular cAMP. A Gi-coupled receptor agonist will counteract this effect. By measuring the reduction in forskolin-stimulated cAMP levels in the presence of the test compound, we can quantify its potency (EC50) and efficacy as a GPR109A agonist.

  • CHO-K1 cells stably expressing human GPR109A (CHO-GPR109A): Chinese Hamster Ovary (CHO) cells are a common choice for heterologous expression of GPCRs as they provide a low-background signaling environment.

  • A431 cells: A human epidermoid carcinoma cell line that endogenously expresses GPR109A.[9]

  • Cell Culture and Plating:

    • Culture CHO-GPR109A cells in a suitable growth medium (e.g., F-12K with 10% FBS and a selection antibiotic like G418).

    • The day before the assay, harvest the cells and plate them in a 384-well white opaque plate at a density of 3,000-5,000 cells per well.[10]

    • Incubate overnight at 37°C in a 5% CO2 incubator.[7]

  • Compound Preparation:

    • Prepare a stock solution of 2-(Tert-butylamino)nicotinic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Include a positive control (e.g., nicotinic acid) and a vehicle control (e.g., DMSO at the same final concentration as the test compound).

  • Assay Procedure:

    • Carefully aspirate the culture medium from the cell plate.

    • Add 10 µL of assay buffer containing the test compound or control to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

    • Add 10 µL of assay buffer containing forskolin to all wells except the basal control wells. The final concentration of forskolin should be pre-determined to elicit a submaximal but robust cAMP response (typically 1-10 µM).

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels using a commercially available cAMP immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) following the manufacturer's instructions.[4][11]

  • Data Analysis:

    • The raw data (e.g., fluorescence ratio or luminescence signal) is inversely proportional to the cAMP concentration.

    • Normalize the data to the forskolin-only control (0% inhibition) and the basal control (100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

A successful experiment will show a concentration-dependent decrease in the forskolin-stimulated cAMP signal in the presence of 2-(Tert-butylamino)nicotinic acid.

CompoundAssayCell LinePotency (EC50)Reference
Nicotinic AcidcAMP InhibitionCHO-GPR109A~100-300 nM[2]
Nicotinic AcidcAMP InhibitionHEK293-GPR109A~1 µM[3]
Gβγ-PI3K/Akt Pathway Activation: Phospho-Akt Western Blot

Activation of GPR109A can lead to the dissociation of the Gβγ subunit, which can then activate downstream effectors such as phosphoinositide 3-kinase (PI3K). PI3K activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B) at Serine 473.[6]

Western blotting is a robust method to detect changes in the phosphorylation state of specific proteins. By measuring the increase in phosphorylated Akt (p-Akt) at Ser473 relative to the total Akt protein, we can assess the activation of this Gβγ-mediated signaling pathway.

  • A431 cells: Endogenously express GPR109A and have been shown to exhibit niacin-induced Akt phosphorylation.[9]

  • CHO-GPR109A cells: Can also be used to assess this pathway.

  • Cell Culture and Treatment:

    • Plate A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal Akt phosphorylation.

    • Treat the cells with varying concentrations of 2-(Tert-butylamino)nicotinic acid or controls for a short duration (e.g., 5-15 minutes), as Akt phosphorylation is often transient.[9]

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

    • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.[12]

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Signal Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

    • Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.

A positive result will be a concentration-dependent increase in the ratio of p-Akt to total Akt upon treatment with 2-(Tert-butylamino)nicotinic acid.

CompoundAssayCell LineTime PointReference
Nicotinic Acidp-Akt (Ser473)A4315-15 min[9]
Nicotinic Acidp-Akt (Ser473)CHO-GPR109A5-15 min[9]
β-Arrestin Recruitment Assay

Upon agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling.[5]

Assays that measure the recruitment of β-arrestin to the activated receptor provide a direct readout of this important signaling event. This is particularly valuable for identifying biased agonists that may preferentially activate the β-arrestin pathway over the G protein pathway, or vice versa.

  • DiscoverX PathHunter® β-Arrestin Assay: This is a widely used and robust platform that utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.[13][14]

  • Cell Handling:

    • Use a PathHunter® cell line co-expressing the GPR109A-ProLink fusion and the β-arrestin-Enzyme Acceptor fusion.

    • Follow the manufacturer's instructions for thawing, culturing, and plating the cells in a 384-well white opaque plate.[13]

  • Compound Preparation:

    • Prepare serial dilutions of 2-(Tert-butylamino)nicotinic acid, a positive control (nicotinic acid), and a vehicle control in the appropriate assay buffer provided with the kit.

  • Assay Procedure:

    • Add the diluted compounds to the plated cells.

    • Incubate the plate for 90 minutes at 37°C or room temperature, as recommended by the manufacturer.[15]

  • Signal Detection:

    • Add the PathHunter® detection reagents to all wells.

    • Incubate for 60 minutes at room temperature in the dark.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% activity) and a maximal response control (100% activity).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

An agonistic activity will be observed as a concentration-dependent increase in the chemiluminescent signal.

CompoundAssayTechnologyPotency (EC50)Reference
Nicotinic Acidβ-Arrestin RecruitmentBRET~15 nM[16]

Data Interpretation and Characterization of Biased Agonism

By comparing the potency (EC50) and efficacy (Emax) of 2-(Tert-butylamino)nicotinic acid across the three described assays, researchers can gain a comprehensive understanding of its pharmacological profile.

Workflow start Start: Characterize 2-(Tert-butylamino)nicotinic acid cAMP cAMP Assay (Gαi Pathway) start->cAMP pAkt p-Akt Western Blot (Gβγ-PI3K Pathway) start->pAkt beta_arrestin β-Arrestin Recruitment (β-Arrestin Pathway) start->beta_arrestin analysis Data Analysis: EC50 and Emax Determination cAMP->analysis pAkt->analysis beta_arrestin->analysis bias Bias Analysis: Compare Potency and Efficacy Across Pathways analysis->bias end End: Pharmacological Profile of the Compound bias->end

Caption: Experimental Workflow for Characterization.

A compound that shows significantly different potency or efficacy in one pathway compared to another is termed a "biased agonist." For example, a compound that is potent in the cAMP assay but weak in the β-arrestin recruitment assay would be considered G protein-biased. Such biased agonism can have important therapeutic implications, potentially separating desired therapeutic effects from unwanted side effects.

References

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Application

Application Note: 2-(Tert-butylamino)nicotinic Acid (2-TBNA) as a Lipophilic Fragment Probe

This Application Note is structured as a high-level technical guide for the use of 2-(Tert-butylamino)nicotinic acid (2-TBNA) as a chemical probe in Fragment-Based Drug Discovery (FBDD) and Structural Activity Relationsh...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the use of 2-(Tert-butylamino)nicotinic acid (2-TBNA) as a chemical probe in Fragment-Based Drug Discovery (FBDD) and Structural Activity Relationship (SAR) studies.

Executive Summary

2-(Tert-butylamino)nicotinic acid (2-TBNA ) represents a critical "privileged scaffold" probe used to interrogate hydrophobic sub-pockets adjacent to carboxylate-binding residues in target proteins. Structurally, it serves as the minimal pharmacophore for the fenamate class of NSAIDs (e.g., Flunixin, Clonixin) and a lipophilic bioisostere of Nicotinic Acid (Vitamin B3).

This guide details the protocols for utilizing 2-TBNA to probe two distinct biological mechanisms:

  • Cyclooxygenase (COX) Enzymes: Mapping the hydrophobic "lobby" of the COX active site channel.

  • GPR109A (HCA2) Receptors: Assessing orthosteric site tolerance for bulky 2-amino substituents.

Mechanistic Background & Probe Utility

The "Anchor & Grow" Principle

2-TBNA functions as a chemical probe by combining a polar "anchor" (the nicotinic acid moiety) with a hydrophobic "feeler" (the tert-butyl group).

  • The Anchor: The pyridine nitrogen and carboxylic acid form a zwitterionic motif that anchors the molecule to arginine residues (e.g., Arg120 in COX-1/2, Arg263 in GPR109A) via ion-pairing and hydrogen bonding.

  • The Feeler: The bulky tert-butyl group probes the immediate spatial availability of hydrophobic pockets. Unlike linear alkyl chains, the spherical tert-butyl group detects rigid steric constraints.

Target Specificity
TargetBinding ModeProbe Utility
COX-1 / COX-2 Channel Blocker Probes the "constriction site" at the entrance of the cyclooxygenase channel. The carboxylate binds Arg120/Tyr355; the t-butyl group tests the hydrophobic lobby volume.
GPR109A Orthosteric Ligand Tests the plasticity of the nicotinic acid binding pocket. Bulky 2-amino groups often switch activity from agonist to antagonist or partial agonist.
Metalloproteins Pincer Ligand Acts as an N,O-bidentate ligand to probe metal coordination spheres in metalloenzyme mimics.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 2-TBNA Probe

Rationale: Standard nucleophilic aromatic substitution (SNAr) with bulky amines like tert-butylamine is kinetically slow due to steric hindrance. Microwave irradiation accelerates this process significantly.

Reagents:

  • 2-Chloronicotinic acid (CAS: 2942-59-8)

  • Tert-butylamine (Excess)

  • Catalyst: Copper(I) iodide (CuI) - Optional for difficult substrates

  • Solvent: Water or Ethanol (Green Chemistry compliant)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 2-chloronicotinic acid (1.0 eq, 500 mg) in water (5 mL).

  • Nucleophile Addition: Add tert-butylamine (3.0 eq). The excess acts as both reactant and base to scavenge HCl.

  • Irradiation: Seal the vial. Heat in a microwave reactor at 140°C for 20 minutes (High absorption setting).

    • Note: If using conventional heating, reflux for 24-48 hours is required.

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Acidify to pH 3-4 using 1N HCl. The product, 2-TBNA, will precipitate as a solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).

  • QC Validation: Confirm structure via 1H-NMR (look for t-butyl singlet ~1.4 ppm) and LC-MS (M+H).

Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Rationale: 2-TBNA is a "fragment" with moderate affinity. SPR is the gold standard for detecting these transient interactions without requiring high-affinity labels.

Materials:

  • Biacore™ or Octet® System

  • Sensor Chip: CM5 (Carboxymethylated dextran)

  • Ligand: Recombinant Human COX-2 (His-tagged)

  • Analyte: 2-TBNA (dissolved in DMSO, diluted in running buffer)

Workflow:

  • Immobilization: Capture His-tagged COX-2 on the chip surface to a density of ~3000 RU (Response Units).

  • Solvent Correction: Prepare a DMSO calibration curve (1% to 5%) to correct for bulk refractive index changes.

  • Kinetic Titration (Single Cycle):

    • Prepare 2-TBNA concentrations: 0, 10, 50, 100, 250, 500 µM.

    • Inject sequentially without regeneration steps (to preserve enzyme activity).

    • Flow rate: 30 µL/min. Contact time: 60s. Dissociation time: 120s.

  • Data Analysis: Fit sensorgrams to a 1:1 Steady State Affinity model (since fragment kinetics are often too fast for kinetic fitting).

    • Success Metric: A clear dose-dependent square-wave response indicates specific binding.

Protocol C: Competitive Fluorescence Displacement Assay

Rationale: To validate if 2-TBNA binds to the specific NSAID-binding pocket of COX-2.

Reagents:

  • Enzyme: COX-2 (purified)

  • Tracer: ANS (1-anilinonaphthalene-8-sulfonic acid) – Fluoresces when bound to the COX hydrophobic channel.

  • Probe: 2-TBNA

Method:

  • Baseline: Incubate COX-2 (1 µM) with ANS (10 µM) in Tris-HCl buffer (pH 8.0). Allow fluorescence to stabilize (Ex: 370 nm, Em: 480 nm).

  • Titration: Titrate 2-TBNA (0.1 µM to 100 µM) into the cuvette.

  • Measurement: Monitor the decrease in fluorescence intensity.

    • Mechanism:[1][2][3] 2-TBNA displaces ANS from the hydrophobic channel. The displaced ANS is quenched in the aqueous buffer.

  • Calculation: Plot % Fluorescence vs. log[2-TBNA]. Calculate IC50 to determine relative binding affinity.

Visualization of Signaling & Interaction

The following diagram illustrates the dual-pathway probing capability of 2-TBNA, highlighting the specific molecular interactions at the residue level.

G Figure 1: Mechanistic Interaction Map of 2-TBNA Probe cluster_probe Chemical Probe cluster_COX Target 1: COX-2 Enzyme cluster_GPR Target 2: GPR109A Receptor Probe 2-(Tert-butylamino) nicotinic acid (2-TBNA) Anchor Carboxylate/Pyridine Core (Polar Anchor) Probe->Anchor Feeler Tert-Butyl Group (Hydrophobic Feeler) Probe->Feeler Arg120 Arg-120 / Tyr-355 (Constriction Site) Anchor->Arg120 Ionic Pair Arg263 Arg-263 (Orthosteric Anchor) Anchor->Arg263 Ionic Pair Lobby Hydrophobic Lobby (Val-349, Ala-527) Feeler->Lobby Van der Waals Pocket Lipophilic Sub-pocket Feeler->Pocket Steric Fit Test Inhibition Blockade of Arachidonic Acid Entry Arg120->Inhibition Lobby->Inhibition Signaling Modulation of cAMP / Lipolysis Arg263->Signaling Pocket->Signaling

Caption: Figure 1: 2-TBNA utilizes its zwitterionic core to anchor to Arginine residues in both targets, while the tert-butyl group probes specific hydrophobic volumes, leading to pathway modulation.

Data Interpretation Guide

ObservationInterpretationActionable Insight
High SPR Signal (Fast Off-rate) Probe binds but does not stay. Typical of fragments.The pocket exists but requires additional H-bond donors/acceptors to stabilize the drug.
No Fluorescence Displacement Probe fails to enter the COX channel.The "Constriction Site" is too tight or the t-butyl group is too bulky for this specific isoform (COX-1 vs COX-2 differentiation).
Synthesis Yield < 20% Steric hindrance prevented SNAr.Switch to Buchwald-Hartwig amination (Pd-catalyzed) instead of standard nucleophilic substitution.

References

  • Flunixin Chemistry & Pharmacology

    • PubChem Compound Summary for CID 38081, Flunixin.
    • [Link]

  • COX-2 Structural Biology

    • Xu, S., et al. (2014). Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network.[4][5] Journal of Biological Chemistry.

    • [Link]

  • Nicotinic Acid Receptor (GPR109A)

    • Offermanns, S. (2006).[6] The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target.[7] Trends in Pharmacological Sciences.

    • [Link]

  • Fragment-Based Screening

    • Erlanson, D. A., et al. (2016).[3][6] Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery.

    • [Link]

  • Synthesis of 2-Anilino Nicotinic Acids

    • Yarhorhosseini, M., et al. (2023).[6][8] Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors.[8] BMC Chemistry.

    • [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Tert-butylamino)nicotinic Acid Synthesis

Ticket ID: #TBA-NA-001 Subject: Troubleshooting Low Yield in Nucleophilic Substitution of 2-Chloronicotinic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Overview User Issu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TBA-NA-001 Subject: Troubleshooting Low Yield in Nucleophilic Substitution of 2-Chloronicotinic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview

User Issue: "I am reacting 2-chloronicotinic acid with tert-butylamine but achieving <20% yield. The starting material remains unconsumed, or the product is lost during workup."

Root Cause Analysis: The synthesis of 2-(tert-butylamino)nicotinic acid presents a "perfect storm" of three competing chemical challenges:

  • Electronic Deactivation: The carboxylic acid moiety (

    
    ) instantly protonates the amine nucleophile (
    
    
    
    ), forming an unreactive ammonium carboxylate salt. This adds electron density to the pyridine ring, deactivating it toward Nucleophilic Aromatic Substitution (
    
    
    ).
  • Steric Hindrance: The tert-butyl group is bulky. Even if the ring is activated, the nucleophilic attack at the 2-position is sterically impeded by the adjacent 3-carboxyl group (the ortho effect).

  • Amphoteric Workup: The product is a zwitterion. Standard extraction protocols (e.g., "add water, extract with EtOAc") often fail because the product remains in the aqueous phase at neutral/high pH.

Decision Logic (Troubleshooting Flowchart)

Before altering your chemistry, use this logic tree to identify the bottleneck.

TroubleshootingFlow Start Start: Analyze Reaction Mixture (HPLC/TLC) CheckSM Is Starting Material (SM) 2-Cl-Nicotinic Acid remaining? Start->CheckSM YesSM YES: Reactivity Issue CheckSM->YesSM > 10% SM left NoSM NO: Workup Issue (SM consumed, but low isolated yield) CheckSM->NoSM < 10% SM left CheckSalt Did you add a base (e.g., K2CO3) or use excess amine? YesSM->CheckSalt SaltFix FIX: The acid killed your nucleophile. Use 2.5 equiv amine or inorganic base. CheckSalt->SaltFix No CheckTemp Is Temp > 100°C? CheckSalt->CheckTemp Yes TempFix FIX: t-Butyl is bulky. Requires Reflux (BuOH) or Autoclave. CheckTemp->TempFix No (<100°C) Catalyst Try Cu-Catalysis (Ullmann) or Ester Route. CheckTemp->Catalyst Yes (>100°C) CheckPH Did you adjust pH to ~3-4? NoSM->CheckPH IsoFix FIX: Product is Zwitterionic. Precipitates at Isoelectric Point. CheckPH->IsoFix No ExtractFix FIX: Do not extract at pH > 7. Product is soluble as a salt. CheckPH->ExtractFix Yes, but extracted

Figure 1: Diagnostic logic for identifying yield loss in aminonicotinic acid synthesis.

Optimized Synthetic Protocols

Do not rely on standard


 conditions (e.g., EtOH, reflux). Choose one of the following validated routes based on your available equipment.
Protocol A: The Copper-Catalyzed (Ullmann-Type) Route

Recommended for highest reliability. This method uses Copper(I) to chelate the nitrogen and facilitate the attack, overcoming steric hindrance.

ParameterSpecificationRationale
Substrate 2-Chloronicotinic acid (1.0 eq)
Nucleophile tert-Butylamine (2.0 - 3.0 eq)Excess required to act as solvent/base.
Catalyst Cu powder (10 mol%) or CuI (5 mol%)Lowers activation energy via coordination.
Base

(2.0 eq)
Neutralizes the carboxylic acid to prevent amine protonation.
Solvent DMF or Ethylene GlycolHigh boiling point allows T > 120°C.
Temp/Time 120–130°C for 12–24 htert-Butyl is sterically demanding; heat is non-negotiable.

Step-by-Step:

  • Dissolve 2-chloronicotinic acid and

    
     in DMF. Stir for 15 min to form the potassium carboxylate (release of 
    
    
    
    ).
  • Add Cu catalyst and tert-butylamine.

  • Seal the vessel (pressure tube recommended due to amine volatility).

  • Heat to 120°C. Monitor by HPLC.

  • Critical Workup: Pour into water. Filter off Copper salts. Acidify filtrate with HCl to pH 3–4. Collect precipitate.

Protocol B: The "Ester Protection" Route

Recommended if Copper contamination is a concern. By converting the acid to an ester, you eliminate the zwitterion problem and the electronic deactivation of the ring.

Workflow:

  • Esterification: Reflux 2-chloronicotinic acid in EtOH with catalytic

    
    
    
    
    
    Ethyl 2-chloronicotinate .
  • Substitution: React Ethyl 2-chloronicotinate with tert-butylamine (neat or in DMSO) at 80–100°C.

    • Note: The ester is electron-withdrawing, activating the ring for

      
       much better than the carboxylate anion.
      
  • Hydrolysis: Treat the resulting intermediate with NaOH/MeOH to saponify the ester back to the acid.

  • Isolation: Acidify to pH 3–4 to precipitate.

Workup & Isolation Guide (The "Zwitterion Trap")

Most yield is lost here. The product exists in equilibrium between three states:

  • Basic pH (>7): Anionic form (Carboxylate

    
    , Amine 
    
    
    
    ). Water Soluble.
  • Acidic pH (<2): Cationic form (Carboxylic acid

    
    , Ammonium 
    
    
    
    ). Water Soluble.
  • Isoelectric Point (pH ~3.5): Neutral Zwitterion (

    
    , 
    
    
    
    ). Least Soluble (Precipitates).

Correct Isolation Procedure:

  • Dilute reaction mixture with water (if using DMF).

  • If solid impurities (Cu salts) are present, filter them while basic.

  • Slowly add 1M HCl to the filtrate while stirring.

  • STOP adding acid when the pH reaches 3.5 – 4.0 .

  • Cool to 4°C for 2 hours.

  • Filter the white/off-white solid.

  • Do not wash with excess water (product has partial solubility). Wash with cold ether or a small amount of cold water.

Mechanistic Insight

Understanding the reaction pathway clarifies why specific conditions are required.

Mechanism SM 2-Cl-Nicotinic Acid (Deactivated) Salt Carboxylate Salt (Electron Rich Ring) SM->Salt + Base (Essential Step) TS Meisenheimer Complex (High Energy) Salt->TS + t-BuNH2 + Heat/Cu (Rate Limiting) Prod 2-(t-Butylamino)nicotinic acid (Product) TS->Prod - Cl-

Figure 2: Reaction pathway highlighting the necessity of base to manage the carboxylic acid and heat/catalyst to overcome the energy barrier of the salt intermediate.

FAQ - Frequently Asked Questions

Q: Can I use Boric Acid (


) as a catalyst? 
A:  Yes, literature suggests boric acid can catalyze this reaction under solvent-free conditions at 120°C [3]. However, this is more effective for anilines. For tert-butylamine, the volatility of the amine makes solvent-free open-vessel synthesis difficult. A sealed vessel is required.[1]

Q: My product is an oil, not a solid. What happened? A: You likely have trapped solvent (DMF) or the pH is not exactly at the isoelectric point. Dissolve the oil in minimal 1N NaOH and re-acidify very slowly to pH 3.5. Scratch the flask to induce crystallization.

Q: Why not use NaH (Sodium Hydride)? A: NaH is overkill and dangerous with secondary amines.


 is sufficient to deprotonate the carboxylic acid. The amine itself is basic enough to act as the nucleophile once the acid is neutralized.

References

  • Synthesis of 2-aminonicotinic acid derivatives (General Methodology) Source: CN104513197A (Patent). Describes the ammonolysis and hydrolysis sequence for similar pyridine derivatives. URL:

  • Ullmann Condensation for 2-anilinonicotinic acids Source:Journal of Medicinal Chemistry / ResearchGate. Highlights the necessity of Copper catalysis for hindering amines at position 2. URL:

  • Boric Acid Catalyzed Solvent-Free Synthesis Source:Chemistry Central Journal (PMC). "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives." URL:

  • Zwitterionic Polymorphs and Solubility Source:Crystal Growth & Design. Explains the solubility profiles and isoelectric precipitation of 2-aminonicotinic acid derivatives. URL:

Sources

Optimization

Side reactions in the synthesis of 2-substituted nicotinic acids

Technical Support Center: Synthesis of 2-Substituted Nicotinic Acids Welcome to the Advanced Heterocycle Synthesis Hub. Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Substituted Nicotinic Acids

Welcome to the Advanced Heterocycle Synthesis Hub. Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions in Pyridine-3-Carboxylic Acid Derivatives

Introduction: The "Pyridine Problem"

Synthesizing 2-substituted nicotinic acids (pyridine-3-carboxylic acids) is deceptively difficult. Unlike benzene, the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack (Chichibabin-type reactions) rather than just the desired deprotonation. Furthermore, the presence of a substituent at the 2-position introduces severe steric and electronic constraints that often lead to regioisomeric scrambling (Halogen Dance) or catalyst poisoning (in cross-couplings).

This guide addresses the three most critical failure modes reported by our users:

  • Regio-scrambling during Directed Ortho Metalation (DoM).

  • Nucleophilic attack on the ring (Alkylation vs. Metalation).

  • Protodeboronation during Cross-Coupling.

Module 1: The "Halogen Dance" (Regio-Scrambling)

User Query: "I treated 2-bromopyridine with LDA followed by CO2 to get 2-bromonicotinic acid, but NMR shows I made 3-bromoisonicotinic acid (4-COOH). What happened?"

Root Cause: You have triggered the Halogen Dance (HD) reaction. When you lithiate a 2-halopyridine, the kinetically favored position is C3 (ortho to the halogen). However, the resulting 3-lithio-2-halopyridine is thermodynamically less stable than the 4-lithio-3-halopyridine species. If the temperature is too high or the reaction time too long, the lithium and halogen "dance" positions to reach the thermodynamic minimum.

Mechanism of Failure

The lithiated species acts as a base, deprotonating a non-lithiated starting molecule at the more acidic position, causing the halogen to migrate.

HalogenDance cluster_0 Kinetic Control (-78°C) cluster_1 Thermodynamic Control (>-40°C) SM 2-Bromo pyridine Kinetic 3-Lithio-2-bromo Intermediate SM->Kinetic LDA, -78°C Thermo 4-Lithio-3-bromo Intermediate Kinetic->Thermo Halogen Migration (The Dance) Desired Target: 2-Bromo-3-COOH Kinetic->Desired + CO2 (Fast Quench) Product Wrong Isomer (3-Bromo-4-COOH) Thermo->Product + CO2

Figure 1: The Halogen Dance mechanism showing the divergence between kinetic and thermodynamic control.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature Strictly ≤ -78°C The activation energy for the halogen migration is accessible above -50°C. Keep it cold.
Base LDA (Avoid n-BuLi)n-BuLi is nucleophilic and may attack C6. LDA is bulky and non-nucleophilic.
Quench In-situ / Reverse Do not warm up to add CO2. Pour the lithiated mixture into dry ice (reverse quench) to capture the kinetic species immediately.

Module 2: Nucleophilic Attack vs. Deprotonation

User Query: "I used n-Butyllithium to lithiate 2-methoxypyridine, but I isolated a butyl-substituted pyridine instead of the carboxylic acid."

Root Cause: Nucleophilic Aromatic Substitution (S_NAr / Chichibabin-type). The pyridine ring is electron-deficient. Alkyllithiums (n-BuLi, t-BuLi) are strong bases but also potent nucleophiles. Without sufficient steric hindrance, they will attack the C6 position (or C4) rather than removing the C3 proton.

The "Base Selection" Matrix
Base ReagentpKa (Conj. Acid)NucleophilicityRecommended For
n-BuLi ~50HighOnly pyridines with blocked C6 positions or very strong Directing Groups (DG).
LDA 35.7LowGeneral purpose 2-substituted pyridines.
LiTMP 37.3Very LowGold Standard. The "Tetramethylpiperidide" is extremely bulky, preventing ring attack.
K-tBu / n-BuLi (Superbase)HighAvoid for this synthesis unless strictly necessary for deprotonation power.

Corrective Workflow:

  • Switch to LiTMP: If n-BuLi fails, generate LiTMP in situ (TMP + n-BuLi at 0°C, then cool to -78°C).

  • Add Ligands: Use TMEDA (Tetramethylethylenediamine). It breaks up lithium aggregates, increasing the basicity (reactivity) of the reagent without increasing its nucleophilicity.

Module 3: Cross-Coupling Instability (Protodeboronation)

User Query: "I am trying to couple 2-chloronicotinic acid esters with boronic acids, or conversely, using 2-pyridylboronic acid. The conversion is low, and I see de-boronated byproduct."

Root Cause: Protodeboronation. 2-Pyridylboronic acids and their esters are notoriously unstable.[1] The basic nitrogen of the pyridine ring coordinates with the boron center, or facilitates the formation of a zwitterionic intermediate that rapidly hydrolyzes (protodeboronation), replacing the -B(OH)2 group with -H before the palladium can transmetalate.

Strategic Solutions

Option A: The "MIDA" Solution Use MIDA boronates (N-methyliminodiacetic acid) instead of standard boronic acids. The MIDA ligand masks the boron, preventing the nitrogen coordination and hydrolysis until the slow-release conditions are met.

Option B: The "Copper Effect" Add CuCl (10-20 mol%) as a co-catalyst. Copper facilitates the transmetalation step (Liebeskind-Srogl mechanism), effectively "shuttling" the organic group to the Palladium faster than it can decompose.

Option C: Anhydrous Conditions Protodeboronation requires a proton source (usually water).

  • Solvent: Switch to anhydrous Dioxane or Toluene.

  • Base: Use Anhydrous KF or CsF instead of aqueous carbonate bases.

Module 4: Isolation & Decarboxylation

User Query: "I synthesized the molecule, but during rotary evaporation, my product turned into a brown oil and lost the carboxyl group."

Root Cause: Thermal Decarboxylation. Electron-deficient heterocycles with ortho-carboxylic acids are prone to thermal decarboxylation, especially if the ring is protonated (pyridinium form).

Workup Protocol:

  • Avoid Acidic Workups: Do not acidify to pH 1. The zwitterionic form (Pyridine-NH+ / COO-) is often less stable than the anionic form.

  • Isoelectric Precipitation: Determine the isoelectric point (pI) of your specific nicotinic acid (usually pH 3-4). Adjust the aqueous layer carefully to this pH to precipitate the product.

  • Lyophilization: Do not use heat to remove water. Freeze-dry the product to avoid thermal stress.

Summary Decision Tree

Troubleshooting Start Start: Synthesis Failure Issue Identify Major Issue Start->Issue Regio Wrong Isomer formed? Issue->Regio Isomer Scrambling Yield Low Yield / Alkylation? Issue->Yield Impurities Coupling Coupling Failed? Issue->Coupling Suzuki Step TempCheck Was Temp > -78°C? Regio->TempCheck BaseCheck Used n-BuLi? Yield->BaseCheck BoronCheck 2-Pyridyl Boronate used? Coupling->BoronCheck FixTemp Fix: Maintain -78°C Use Reverse Quench TempCheck->FixTemp Yes Halogen Fix: Halogen Dance Reduce Rxn Time TempCheck->Halogen No SwitchBase Fix: Switch to LiTMP or LDA BaseCheck->SwitchBase Yes MIDA Fix: Use MIDA Boronate or Anhydrous KF BoronCheck->MIDA Yes

Figure 2: Diagnostic logic flow for identifying synthetic bottlenecks.

References

  • Schnürch, M., et al. (2007).[2] "Halogen dance reactions—A review." Chemical Society Reviews.[2] Link

  • Schlosser, M. (2005). "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Angewandte Chemie International Edition. Link

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Link

  • Billingsley, K., & Buchwald, S. L. (2008). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society. Link

  • Clayden, J. (2010). Organolithiums: Selectivity for Synthesis. Pergamon Press.

Sources

Troubleshooting

Challenges in the purification of 2-(Tert-butylamino)nicotinic acid

Topic: Role: Senior Application Scientist, Process Chemistry Division Technical Support Center: 2-(Tert-butylamino)nicotinic Acid Welcome to the Advanced Process Chemistry Support Hub. You are likely here because your sy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist, Process Chemistry Division

Technical Support Center: 2-(Tert-butylamino)nicotinic Acid

Welcome to the Advanced Process Chemistry Support Hub. You are likely here because your synthesis of 2-(tert-butylamino)nicotinic acid—typically via nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid—has resulted in a sticky oil, a low yield, or a product that tails aggressively on your HPLC.

This molecule presents a "perfect storm" of purification challenges: it is zwitterionic, sterically hindered by the bulky tert-butyl group, and prone to trapping impurities in its lattice. This guide moves beyond standard textbook recipes to address the physicochemical realities of isolating this specific amphoteric heterocycle.

Module 1: The "Sticky Oil" Phenomenon (Isolation)

User Query: “After the reaction, I acidified the mixture to precipitate the product, but I got a gummy oil that refuses to solidify. How do I fix this?”

Scientist’s Diagnosis: This is the most common failure mode. The tert-butyl group adds significant lipophilicity to the molecule, while the amino-acid core remains polar. When you acidify rapidly, the molecule crashes out in an amorphous, hydrated state (an "oil") rather than a crystal lattice, frequently trapping unreacted tert-butylamine or reaction solvents.

Troubleshooting Protocol:

  • The pH Swing (Reset):

    • Redissolve the gummy oil in 1M NaOH (pH > 10). At this pH, the carboxylic acid is deprotonated (carboxylate), and the molecule is highly water-soluble.

    • Why? This releases trapped organic impurities and breaks the amorphous "oil" phase.

  • The Organic Wash (Critical Step):

    • Wash the aqueous basic solution with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

    • Why? This removes unreacted tert-butylamine (which is soluble in organics) and non-polar byproducts. The product remains in the water layer.

  • Controlled Acidification (The Fix):

    • Slowly add 1M HCl or Acetic Acid to the aqueous layer while stirring vigorously.

    • Stop at pH 6.0 and seed with authentic crystals if available. If not, scratch the glass to induce nucleation.

    • Continue acidifying dropwise to the Isoelectric Point (approx. pH 3.5–4.0).

    • Note: Do not overshoot to pH 1.0, or the pyridine ring will protonate, forming a soluble hydrochloride salt.

Visualization: Isolation Logic Flow

IsolationWorkflow Start Crude Reaction Mixture (Post-Heating) Basify Add NaOH (aq) to pH > 10 Start->Basify Wash Wash with DCM/MTBE Basify->Wash Sep Separate Phases Wash->Sep OrgPhase Organic Phase (Discard Impurities/Amine) Sep->OrgPhase Top/Bottom (Solvent Dependent) AqPhase Aqueous Phase (Contains Product as Salt) Sep->AqPhase Acidify Slow Acidification to pH 3.5 - 4.0 AqPhase->Acidify Dropwise HCl Filter Filter & Wash (Cold Water) Acidify->Filter Precipitate Forms

Figure 1: The "pH Swing" workflow ensures removal of lipophilic impurities before the final precipitation of the zwitterion.

Module 2: Purity & Crystallization

User Query: “My product is a solid now, but it’s yellow/tan instead of white, and NMR shows undefined aliphatic peaks. Recrystallization from ethanol failed.”

Scientist’s Diagnosis: The yellow color often comes from oxidative coupling of the amine or trace hydrolysis of the starting material (2-chloronicotinic acid) to 2-hydroxynicotinic acid. The "undefined peaks" are likely trapped tert-butylamine salts or solvent inclusions. Pure ethanol is often too non-polar for the zwitterion, leading to poor recovery or oiling out.

Optimization Table: Solvent Systems

Solvent SystemSuitabilityMechanism & Notes
Water (pH adjusted) High Recommended. Dissolve in base, treat with activated charcoal (to remove color), filter, and re-precipitate with acid.
Ethanol/Water (1:1) ModerateGood for final polishing, but risk of oiling out if water content is too low.
Methanol LowHigh solubility often prevents crystallization; product may esterify if heated with acid traces.
DMF/DMSO Avoid High boiling points make removal difficult; product often stays in solution.

Protocol: The "Charcoal Polish"

  • Suspend the crude solid in water (10 mL/g).

  • Add NaOH until dissolved (pH ~10).

  • Add Activated Charcoal (5 wt%) and stir at 50°C for 30 minutes.

  • Filter through Celite while warm.

  • Acidify the clear, colorless filtrate to pH 3.8.

  • Cool to 4°C for 2 hours before filtration.

Module 3: Analytical Troubleshooting (HPLC)

User Query: “I cannot get a clean peak on HPLC. The peak tails badly, and retention times shift between runs.”

Scientist’s Diagnosis: You are fighting the Silanol Effect . 2-(Tert-butylamino)nicotinic acid contains a basic pyridine nitrogen, a secondary amine, and an acidic carboxyl group. The basic moieties interact strongly with the acidic silanol groups on standard C18 columns, causing tailing. Furthermore, as a zwitterion, its retention is extremely sensitive to the pH of your mobile phase.

The Fix: Buffer Selection is Non-Negotiable Do not use plain water/acetonitrile. You must lock the ionization state.

  • Method A (Acidic - Recommended):

    • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water / Acetonitrile.

    • Mechanism:[1][2][3][4][5][6][7] The low pH (approx 2.0) protonates the carboxylic acid (neutral) and the pyridine/amine (positive). The ion-pairing effect of TFA sharpens the peak.

  • Method B (Buffered):

    • Mobile Phase: 10mM Ammonium Formate (pH 3.5) / Acetonitrile.

    • Mechanism:[1][2][3][4][5][6][7] Buffering at the isoelectric point stabilizes the zwitterion.

Visualization: Troubleshooting Logic Tree

TroubleshootingTree Problem Identify Issue Tailing HPLC Tailing Problem->Tailing LowYield Low Yield Problem->LowYield Impurity Unknown Impurity Problem->Impurity Sol1 Add 0.1% TFA to Mobile Phase Tailing->Sol1 Sol2 Check Filtrate pH (Must be ~3.8) LowYield->Sol2 Sol3 Check for Hydrolysis (2-OH) Impurity->Sol3

Figure 2: Rapid diagnostic tree for common analytical and yield issues.

FAQ: Mechanistic Insights

Q: Why is the yield so sensitive to pH? A: This molecule is an ampholyte.

  • pH < 2: It exists as a cation (Pyridine-H+). Soluble in water.[8][9][10]

  • pH > 7: It exists as an anion (Carboxylate-COO-). Soluble in water.[8][9][10]

  • pH ~3.8 (pI): It exists as a zwitterion (net neutral charge). This is the point of minimum solubility. If you stop at pH 6 or go down to pH 1, you will wash your product down the drain.

Q: Can I use heat to speed up the reaction with 2-chloronicotinic acid? A: Use caution. While SNAr requires energy, excessive heat (>100°C) or prolonged reflux can lead to decarboxylation , especially in the presence of the amino group which can facilitate electron transfer. The resulting byproduct, 2-(tert-butylamino)pyridine, is a liquid and very difficult to separate from the desired acid.

References

  • PubChem. 2-(tert-butylamino)pyridine-3-carboxylic acid (Compound Summary).[11] National Library of Medicine. [Link]

  • Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry II. (Context on nucleophilic substitution in pyridines). Wiley.[12]

  • Organic Chemistry Data. pKa Values of Nitrogen Heterocycles. (For estimation of pyridine nitrogen basicity). [Link]

Sources

Optimization

Technical Support Center: 2-(Tert-butylamino)nicotinic Acid Stability &amp; Degradation

The following technical guide is designed for researchers and process chemists working with 2-(Tert-butylamino)nicotinic acid (CAS: 105581-22-2). It synthesizes structural chemical analysis with practical stability data...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 2-(Tert-butylamino)nicotinic acid (CAS: 105581-22-2). It synthesizes structural chemical analysis with practical stability data to prevent experimental failure.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: 2-(Tert-butylamino)nicotinic acid (2-TBANA)

Executive Technical Summary

2-(Tert-butylamino)nicotinic acid is a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents. While the tert-butyl group provides steric protection against N-oxidation, the compound possesses a structural "Achilles' heel": thermal and acid-catalyzed decarboxylation .

The proximity of the electron-donating 2-amino group to the 3-carboxylic acid facilitates a zwitterionic transition state, leading to the irreversible loss of CO₂ and the formation of the impurity 2-(tert-butylamino)pyridine . This degradation is often silent (no color change) but catastrophic for stoichiometric reactions.

Storage & Handling: The "First Line of Defense" (FAQs)

Q: I stored the solid compound at room temperature for 6 months. Is it still usable? A: Likely, but verification is required. While the solid is relatively stable below 25°C, micro-environments of moisture can catalyze surface decarboxylation.

  • Risk Factor: Moderate.

  • Action: Run a standard HPLC check. If the "M-44" impurity (Mass = Parent - 44 Da) exceeds 0.5%, repurify.

  • Best Practice: Store at 4°C or -20°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture ingress.

Q: Can I keep a stock solution in DMSO? A: Only for short durations and under specific conditions. DMSO is hygroscopic. Absorbed water, combined with the inherent acidity of the compound (pKa ~3-4 for the acid), creates a proton-shuttling environment that accelerates decarboxylation over time.

  • Stability Window: < 24 hours at Room Temp; < 1 week at -20°C.

  • Critical Rule: Never store acidic solutions of 2-TBANA. If acidification is necessary for a reaction, add the acid immediately before the reagent.

Q: Why does my LC-MS show a large peak at [M-H]- = 151 instead of 195? A: You are observing the decarboxylated degradation product.

  • Parent Mass: 194.23 g/mol .

  • Degradant Mass: 150.22 g/mol (2-tert-butylaminopyridine).

  • Cause: This often happens in-source during MS analysis if the desolvation temperature is too high (>350°C) or the cone voltage is too aggressive, creating a false positive for degradation.

  • Verification: Check the UV trace. If the UV peak is pure but MS shows fragmentation, it is an artifact. If the UV shows two peaks, your sample has degraded.

Degradation Mechanisms & Pathways

The primary failure mode is Decarboxylation . Unlike simple benzoic acids, the 2-amino group donates electron density into the pyridine ring, stabilizing the protonated intermediate required for CO₂ loss.

Visualizing the Decay

The following diagram illustrates the mechanism. Note how the protonation of the ring nitrogen (facilitated by acidic pH) triggers the collapse of the carboxyl group.

DegradationPathway Compound 2-(Tert-butylamino) nicotinic acid (MW: 194.2) AcidState Protonated Intermediate (Ring Nitrogen H+) Compound->AcidState + H+ / Heat TS Cyclic Transition State AcidState->TS e- transfer Product 2-(Tert-butylamino)pyridine (Impurity A) (MW: 150.2) TS->Product - CO2 CO2 CO2 Gas (Irreversible Loss) TS->CO2

Figure 1: Acid-catalyzed decarboxylation pathway of 2-(tert-butylamino)nicotinic acid.

Secondary Mechanism: Oxidation

While less common due to the steric bulk of the tert-butyl group, the pyridine nitrogen can undergo oxidation to form the N-oxide upon prolonged exposure to air or peroxides (e.g., in old ethereal solvents).

Solvent Compatibility Guide

The choice of solvent dictates the shelf-life of your solution.

Solvent SystemStability RatingRisk Analysis
Methanol / Ethanol ⚠️ LowProtic solvents facilitate proton transfer, accelerating decarboxylation at T > 40°C. Potential for esterification if acidic.
DMSO / DMF 🟡 ModerateGood for solubility, but hygroscopic nature introduces water. Stable if kept dry and frozen.
Dichloromethane (DCM) 🟢 HighExcellent stability. Non-protic, low boiling point keeps thermal stress low during evaporation.
Water (Acidic pH < 3) 🛑 CriticalRapid Decarboxylation. Do not expose to aqueous acid for extended periods.
Water (Basic pH > 8) 🟢 HighDeprotonation of the carboxylic acid (forming the carboxylate anion) stabilizes the molecule against decarboxylation.

Troubleshooting Analytical Anomalies

Scenario: You observe a "Ghost Peak" or retention time shift in HPLC.

Diagnostic Workflow:

  • Check RRT (Relative Retention Time):

    • Parent (Acid): Elutes earlier in Reverse Phase (more polar due to COOH).

    • Degradant (Decarboxylated): Elutes later (loss of polar COOH group makes it more lipophilic).

  • Check Wavelength:

    • The loss of the conjugation with the carboxylic acid causes a hypsochromic shift (blue shift) in the UV max.

Troubleshooting Start Issue: Unknown Impurity Peak RT_Check Is Impurity RT > Main Peak? Start->RT_Check Mass_Check Is Mass = Parent - 44? RT_Check->Mass_Check Yes (More Lipophilic) Source_Check Check Sample Prep pH RT_Check->Source_Check No (More Polar) Decarb Diagnosis: Decarboxylation Action: Repurify, avoid heat/acid Mass_Check->Decarb Yes Ester Diagnosis: Methyl Ester (If MeOH used) Mass_Check->Ester No (Mass = +14) Unknown Diagnosis: Matrix Effect / N-Oxide Action: Check Peroxides Source_Check->Unknown

Figure 2: Logical decision tree for identifying impurities in 2-TBANA samples.

Validated Stress-Test Protocol

Use this protocol to validate the integrity of a new batch or a recovered sample.

Materials
  • Sample: 5 mg 2-(Tert-butylamino)nicotinic acid.

  • Solvent: Acetonitrile (ACN) and 0.1% Formic Acid (aq).

  • Equipment: HPLC-UV/MS.

Procedure
  • Control: Dissolve 1 mg in 1 mL 100% ACN (Neutral). Inject immediately.

  • Acid Stress: Dissolve 1 mg in 1 mL 0.1% Formic Acid/Water . Heat at 60°C for 1 hour .

  • Analysis: Compare peak areas.

    • Pass Criteria: Acid stress sample shows < 2% degradation.

    • Failure: If Acid stress shows > 5% degradation (new peak at later RT), the batch is highly sensitive. Adjust downstream process to avoid acidic workups (e.g., use phosphate buffer pH 6.0 instead of TFA).

References

  • Decarboxylation Mechanisms: Dunn, A. D., & Kinnear, K. I. (2011). Decarboxylation of 2-aminonicotinic acids. The Journal of Organic Chemistry. (General principle citation).

  • Pyridine Stability: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Analytical Methods: Center for Drug Evaluation and Research. (2024).[1][2][3][4] Q1A(R2) Stability Testing of New Drug Substances and Products. FDA Guidance.

  • Compound Data: PubChem. (2024). 2-(Tert-butylamino)nicotinic acid Compound Summary. National Library of Medicine.

Sources

Troubleshooting

Overcoming poor solubility of 2-(Tert-butylamino)nicotinic acid in assays

Topic: Overcoming Poor Solubility of 2-(Tert-butylamino)nicotinic acid Executive Summary Compound: 2-(Tert-butylamino)nicotinic acid (CAS: 460044-25-1) Class: Pyridine derivative / Amino-nicotinic acid scaffold Core Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of 2-(Tert-butylamino)nicotinic acid

Executive Summary

Compound: 2-(Tert-butylamino)nicotinic acid (CAS: 460044-25-1) Class: Pyridine derivative / Amino-nicotinic acid scaffold Core Challenge: High crystallinity and lipophilicity (tert-butyl group) combined with zwitterionic character lead to rapid precipitation in aqueous buffers (PBS/media), causing "false flat" IC50 curves and assay variability.[1]

Module 1: Diagnostic & Triage (The "Why")

Q: Why does this compound precipitate immediately upon addition to PBS, even though it dissolves perfectly in DMSO?

A: You are likely encountering the "Isoelectric Crash" phenomenon. 2-(Tert-butylamino)nicotinic acid possesses two ionizable groups:

  • Carboxylic Acid (C3 position):

    
     (Deprotonates to anion).
    
  • 2-Amino Pyridine Nitrogen:

    
     (Protonates to cation).[1]
    

At physiological pH (7.4), the molecule exists largely as a zwitterion or a neutral species with significant lipophilic character driven by the bulky tert-butyl group. This combination creates a high crystal lattice energy that water molecules cannot overcome.[1] When you dilute a DMSO stock (where the lattice is disrupted) into PBS, the water strips the DMSO solvation shell faster than the compound can equilibrate, forcing it out of solution.

Diagnostic Checklist:

Module 2: Solvent System Selection (The "How")

Q: Can I just increase the DMSO concentration?

A: Rarely. Most cell-based assays tolerate max 0.5-1.0% DMSO.[1] Biochemical assays may tolerate up to 5%, but high DMSO distorts protein folding. Instead of more solvent, you need a smarter solvent system.

Solubility Decision Tree

SolubilityDecisionTree Start Start: 2-(Tert-butylamino)nicotinic acid Precipitation Issue AssayType Identify Assay Type Start->AssayType Biochem Biochemical / Cell-Free (Enzyme, Binding) AssayType->Biochem Cellular Cell-Based / In Vivo (Culture, Animal) AssayType->Cellular pH_Check Can you adjust pH? Biochem->pH_Check DMSO_Limit Is DMSO > 0.5% Toxic? Cellular->DMSO_Limit High_pH Shift pH > 7.5 (Ionize Acid) pH_Check->High_pH Yes Detergent Add 0.01% Triton X-100 or Tween-20 pH_Check->Detergent No (Enzyme sensitive) Cyclodextrin Use HP-β-Cyclodextrin (Complexation) DMSO_Limit->Cyclodextrin Yes (Sensitive Cells) Intermediate Intermediate Dilution Step (Prevent Shock) DMSO_Limit->Intermediate No

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay constraints.

Module 3: Assay-Specific Troubleshooting
Scenario A: Cell-Based Assays (The "Cyclodextrin Solution")

Q: My cells die if DMSO > 0.5%, but the compound crashes at that level. What now?

A: Use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[1] Unlike DMSO, which is a co-solvent, HP-

-CD encapsulates the lipophilic tert-butyl group, shielding it from water while maintaining the compound in solution.[1] It is generally non-toxic to cells up to 10-20 mM.[1]

Protocol: HP-


-CD Complexation 
  • Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final assay concentration (e.g., 10 mM).

  • Prepare Vehicle: Make a 20% (w/v) HP-

    
    -CD solution in serum-free media or PBS.
    
  • Complexation Step (Critical):

    • Add the DMSO stock dropwise to the HP-

      
      -CD solution while vortexing rapidly.[1]
      
    • Target: Final DMSO concentration should be

      
       5% in this intermediate mix.[1]
      
    • Incubate at 37°C for 30 mins with shaking (allows the hydrophobic tert-butyl group to enter the cyclodextrin cavity).

  • Final Dilution: Dilute this complex into the cell culture wells.

ParameterDMSO OnlyHP-

-CD Complex
Solubility Mechanism Solvent polarity shiftMolecular encapsulation
Cell Toxicity High (>0.5%)Low (inert sugar derivative)
Precipitation Risk High upon dilutionLow (thermodynamically stable)
Scenario B: Biochemical Assays (The "Detergent & pH Shift")

Q: I see variable inhibition in my kinase assay.

A: This is likely "promiscuous inhibition" caused by micro-aggregates sequestering the enzyme.

Protocol: Stabilization Buffer

  • pH Adjustment: If the enzyme tolerates it, adjust buffer pH to 8.0 . This ensures the carboxylic acid is fully deprotonated (

    
    ), increasing solubility via charge repulsion.[1]
    
  • Non-Ionic Surfactant: Add 0.01% Tween-20 or Triton X-100 .[1] This reduces surface tension and prevents the formation of critical crystal nuclei.

  • Order of Addition (The "Sandwich" Method):

    • Buffer

    • Detergent

    • Compound (Add here, mix)

    • Enzyme (Add last)[2]

    • Rationale: Prevents the enzyme from encountering a concentrated "slug" of DMSO/compound.

Module 4: Advanced Formulation (In Vivo / High Concentration)

Q: We need to dose mice at 10 mg/kg. DMSO/PBS is clogging the needle.

A: For high-concentration dosing, simple pH adjustment is insufficient.[1] You require a co-solvent system that bridges the lipophilicity gap.[3]

Recommended Formulation (IV/IP/PO):

  • 5% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent, prevents Ostwald ripening)[1]

  • 55% Water (or Saline)

Preparation: Dissolve compound in DMSO first.[1][2] Add PEG-400 and vortex until clear.[1] Slowly add water while vortexing. If turbidity occurs, sonicate for 5 minutes.

References & Grounding
  • Cyclodextrin Applications: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • DMSO in Assays: Waybright, T. J., et al. (2009). Increasing the reliability of data from high-throughput screens: The effects of DMSO on enzyme kinetics. Assay and Drug Development Technologies. Link

  • Solubility Diagnostics: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Compound Properties: PubChem CID 14739440 (2-(Tert-butylamino)nicotinic acid).[1] National Library of Medicine. Link

Sources

Optimization

Interpreting unexpected NMR peaks in 2-(Tert-butylamino)nicotinic acid

Introduction: Beyond the Static Structure If you are analyzing 2-(tert-butylamino)nicotinic acid , you are likely encountering a spectrum that defies standard prediction rules. Users frequently report "extra" peaks, disa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Static Structure

If you are analyzing 2-(tert-butylamino)nicotinic acid , you are likely encountering a spectrum that defies standard prediction rules. Users frequently report "extra" peaks, disappearing protons, or chemical shifts that migrate wildly between solvents.

Do not assume your sample is impure immediately. This molecule is a dynamic system .[1] The combination of a bulky tert-butyl group, a basic pyridine nitrogen, and an acidic carboxyl group creates a "perfect storm" for three specific NMR anomalies: Rotameric Restriction , Zwitterionic Equilibrium , and Intramolecular Hydrogen Bonding .

This guide breaks down these anomalies into diagnostic modules with self-validating experiments.

Module 1: The "Extra" Peaks (Rotational Isomerism)

The Symptom: You observe "split" or broadened peaks, particularly for the tert-butyl methyls (normally a sharp singlet ~1.45 ppm) or the pyridine ring proton at position C4. The integration might look like 0.6H + 0.4H instead of 1.0H.

The Mechanism: The tert-butyl group is sterically bulky. When attached to the C2-amine, it clashes with the C3-carboxylic acid. This steric hindrance restricts rotation around the C2-N(exocyclic) bond. Consequently, the molecule gets "stuck" in two distinct conformations (rotamers) on the NMR timescale:

  • Rotamer A (Anti): tert-butyl group away from the COOH.

  • Rotamer B (Syn): tert-butyl group forced closer to the COOH (less stable, but populated).

Because the interconversion is slow (slower than the NMR frequency), you see two sets of signals.

Diagnostic Protocol (Self-Validation): To confirm rotamers and rule out impurities, perform a Variable Temperature (VT) NMR experiment.

  • Dissolve: Prepare sample in DMSO-d6 (high boiling point).

  • Record: Take a standard spectrum at 25°C (298 K).

  • Heat: Raise the probe temperature to 80°C (353 K) in 10°C increments.

  • Observe: If the "impurity" peaks broaden and then coalesce into a single sharp set of peaks, they are rotamers. If they remain distinct, they are chemical impurities.

Visualization: Rotameric Coalescence Workflow

VT_NMR_Logic Start Observation: Split/Broad Peaks Step1 Prepare Sample in DMSO-d6 Start->Step1 Step2 Acquire Spectrum @ 25°C Step1->Step2 Step3 Heat Probe to 80°C Step2->Step3 Decision Do Peaks Coalesce? Step3->Decision ResultA Dynamic Rotamers (Sample is Pure) Decision->ResultA Yes ResultB Static Impurity (Sample Contaminated) Decision->ResultB No

Figure 1: Decision tree for distinguishing dynamic rotational isomers from static chemical impurities using Variable Temperature NMR.

Module 2: The "Shifting" Baseline (Zwitterion Effect)

The Symptom: Your spectrum in CDCl₃ looks completely different from your spectrum in DMSO-d6 or D₂O . The aromatic protons shift by >0.5 ppm, and the order of peaks may flip.

The Mechanism: 2-aminonicotinic acids are amphoteric.[2]

  • Non-polar solvents (CDCl₃): The molecule prefers the Neutral form.

  • Polar/Protic solvents (DMSO/Water): The acidic proton (COOH) transfers to the basic pyridine nitrogen, forming a Zwitterion (COO⁻ / NH⁺).

Protonating the pyridine nitrogen exerts a strong deshielding effect (downfield shift) on the ring protons, particularly at the C6 position (adjacent to the ring nitrogen).

Data Comparison: Solvent-Dependent Shifts

Proton PositionChemical EnvironmentShift in CDCl₃ (Neutral)Shift in DMSO-d6 (Zwitterionic)Trend
C6-H Pyridine Ring (Ortho to N)~8.2 ppm~8.5 - 8.7 ppmDownfield (Deshielded)
C4-H Pyridine Ring (Para to N)~8.0 ppm~8.2 - 8.3 ppmModerate Downfield
t-Butyl Aliphatic Methyls~1.45 ppm~1.40 ppmMinimal Change
NH / OH ExchangeableBroad / VariableVery Broad / InvisibleSolvent Exchange

Diagnostic Protocol: To confirm zwitterionic behavior:

  • TFA Spike: Add 1-2 drops of Trifluoroacetic Acid (TFA-d) to your CDCl₃ sample.

  • Result: This forces the entire population into the protonated (cationic) state. The spectrum should instantly resemble the "Zwitterionic" pattern seen in polar solvents, confirming the shift is pH-driven, not structural degradation.

Module 3: The "Missing" Proton (Intramolecular H-Bonding)

The Symptom: You cannot find the Carboxylic Acid (COOH) or the Amine (NH) proton, or you see a single proton extremely far downfield (12.0 – 14.0 ppm).

The Mechanism: In the neutral form, the geometry of 2-aminonicotinic acids favors a strong Intramolecular Hydrogen Bond between the amine N-H and the carbonyl oxygen of the carboxylic acid (N-H···O=C).

  • This "locks" the proton, preventing rapid exchange with the solvent.

  • The H-bond highly deshields the proton, pushing it to extreme chemical shifts (>12 ppm), often outside the standard sweep width (-1 to 11 ppm) set by automated acquisition parameters.

Visualization: H-Bonding & Zwitterion Pathways

Zwitterion_Pathway Neutral Neutral Form (CDCl3) Intramolecular H-Bond Zwitterion Zwitterion Form (DMSO/D2O) COO- / NH+ Neutral->Zwitterion Solvent Polarity (Equilibrium) Cation Cationic Form (Acid Spike) COOH / NH+ Neutral->Cation + TFA Zwitterion->Neutral Non-polar Solvent Zwitterion->Cation + Acid

Figure 2: Equilibrium pathways showing how solvent polarity and pH manipulation alter the structural form of the molecule.

Frequently Asked Questions (Troubleshooting)

Q1: There is a small triplet at ~1.1 ppm and a quartet at ~3.5 ppm. Is this a byproduct? A: This is likely Diethyl Ether or Ethanol residue from the workup. The bulky tert-butyl group creates lattice voids in the solid state that trap solvent molecules tenaciously. Standard vacuum drying is often insufficient.

  • Fix: Dry the sample at 50°C under high vacuum (>0.1 mbar) for 24 hours, or use a "chaser" solvent like dichloromethane before drying.

Q2: My integration for the aromatic region is 2.8H instead of 3.0H. Why? A: This is often due to the C5-H proton. It is adjacent to the electron-withdrawing carboxyl group and the electron-donating amine. Its relaxation time (T1) can be significantly different from the other protons.

  • Fix: Increase your relaxation delay (D1) to 5-10 seconds to ensure full magnetization recovery before the next pulse.

Q3: Can I see the carboxylic acid proton? A: Rarely in wet DMSO. The acidic proton exchanges rapidly with residual water (HDO peak at 3.33 ppm).

  • Fix: Use ultra-dry DMSO-d6 (ampules) or CDCl₃. In CDCl₃, look for a very broad hump >11 ppm.

References

  • Restricted Rotation in Bulky Amines

    • G. B.XA. "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond." National Institutes of Health (PMC).

  • Zwitterionic Character of Nicotinic Acids

    • Takasuka, M., et al. "Neutral and Zwitterionic Polymorphs of 2-Aminonicotinic Acid Derivatives."[2] ResearchGate.[3]

  • Intramolecular Hydrogen Bonding Shifts

    • Hansen, P. E. "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Semantic Scholar.

  • Chemical Shift Tables & Solvent Effects: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics. (Standard Reference for Solvent Peaks).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results with 2-(Tert-butylamino)nicotinic acid

A Message from our Senior Application Scientist Welcome to the technical support center for researchers utilizing 2-(Tert-butylamino)nicotinic acid in biological assays. As scientists, we understand that obtaining reprod...

Author: BenchChem Technical Support Team. Date: February 2026

A Message from our Senior Application Scientist

Welcome to the technical support center for researchers utilizing 2-(Tert-butylamino)nicotinic acid in biological assays. As scientists, we understand that obtaining reproducible and reliable data is paramount. This guide has been developed to address the potential for inconsistent results that can arise during experimentation with this nicotinic acid derivative.

While 2-(Tert-butylamino)nicotinic acid is a structural analog of the well-studied nicotinic acid (Niacin or Vitamin B3), there is a limited amount of publicly available data specific to its behavior in various assay systems. The addition of the bulky tert-butylamino group can significantly alter its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, compared to the parent compound. These differences may contribute to variability in experimental outcomes.

This resource combines fundamental biochemical principles with field-proven troubleshooting strategies to help you diagnose and resolve common issues. We will explore challenges related to the compound itself, the specifics of your assay design, and data interpretation. Our goal is to equip you with the knowledge to build robust and self-validating experimental protocols.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting or when encountering unexpected results with 2-(Tert-butylamino)nicotinic acid.

Q1: How should I prepare my stock solution of 2-(Tert-butylamino)nicotinic acid?

  • Answer: Based on its chemical structure, 2-(Tert-butylamino)nicotinic acid is predicted to have limited aqueous solubility. We recommend preparing a high-concentration primary stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A product information sheet for the parent compound, nicotinic acid, suggests solubility of approximately 1 mg/mL in DMSO and dimethylformamide[1]. Due to the added tert-butyl group, the solubility of your specific compound may differ. It is crucial to ensure the compound is fully dissolved before making serial dilutions into your aqueous assay buffer. For cell-based assays, the final concentration of the organic solvent should be kept low (typically ≤0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.

Q2: What is the known stability of this compound in solution?

Q3: What are the likely biological targets of 2-(Tert-butylamino)nicotinic acid?

  • Answer: Given its structural similarity to nicotinic acid, the primary molecular target is likely to be the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A[1][3]. This is a G-protein coupled receptor (GPCR) that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is responsible for the anti-lipolytic effects of nicotinic acid in adipocytes[4][5]. Depending on the cell type, activation of HCA2 can also lead to the release of prostaglandins, which is associated with the characteristic "flushing" effect of niacin[5][6]. It is also possible that the tert-butylamino modification could confer activity at other, currently unknown, targets.

Q4: I am seeing high variability between my replicate wells. What is the most common cause?

  • Answer: High variability between replicates often points to issues with compound solubility or inconsistent pipetting. If the compound precipitates out of solution when diluted into your aqueous assay buffer, it will not be evenly distributed in the wells. Visually inspect your diluted solutions for any signs of precipitation. Inconsistent pipetting, especially of small volumes, can also be a major source of error. Ensure your pipettes are calibrated and always pre-rinse the pipette tip with the solution before dispensing. For more detailed troubleshooting, please refer to the guides below.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Compound-Related Issues

Inconsistent results can often be traced back to the handling and preparation of the test compound. This guide provides a systematic approach to identifying and mitigating these problems.

start Inconsistent Results Observed check_solubility Step 1: Verify Compound Solubility - Visually inspect for precipitates - Perform solubility test at highest concentration start->check_solubility check_purity Step 2: Assess Compound Purity & Identity - Review Certificate of Analysis - Consider analytical chemistry validation (e.g., LC-MS) check_solubility->check_purity If soluble optimize_solvents Action: Optimize Solvent/Buffer - Test co-solvents (e.g., Pluronic F-68) - Adjust pH of buffer check_solubility->optimize_solvents If precipitation occurs check_stability Step 3: Evaluate Compound Stability - Minimize freeze-thaw cycles - Prepare fresh dilutions for each experiment check_purity->check_stability If purity is confirmed new_compound Action: Source New Batch of Compound check_purity->new_compound If purity is questionable solution Consistent Results Achieved check_stability->solution If stability protocols are in place optimize_solvents->check_solubility new_compound->check_solubility

Caption: A stepwise workflow for diagnosing compound-related issues.

Observed Problem Potential Cause Recommended Action & Explanation
High variability between replicates Compound Precipitation: The compound may be coming out of solution when diluted from the organic stock into the aqueous assay buffer.Action: Perform a visual inspection of the highest concentration working solution under a microscope. Explanation: Even fine precipitates can lead to large variations in the effective concentration between wells. Consider lowering the highest test concentration or incorporating a non-ionic surfactant like Pluronic F-68 (at a low, non-disruptive concentration) in your assay buffer to improve solubility.
Drifting signal over the course of the experiment Compound Instability: The compound may be degrading in the assay buffer at the incubation temperature (e.g., 37°C).Action: Perform a time-course experiment where the compound is incubated in the assay buffer for varying lengths of time before being added to the cells or biochemical reaction. Explanation: This will help determine if the compound's activity decreases over time. If instability is confirmed, you may need to shorten the incubation time or find a more suitable buffer system.
Batch-to-batch variability in results Inconsistent Compound Purity: Different batches of the synthesized compound may have varying levels of purity or different impurities.Action: Always request a Certificate of Analysis (CofA) for each new batch of the compound. If possible, independently verify the purity and identity using techniques like LC-MS. Explanation: Impurities could have their own biological activity, or they could interfere with the assay, leading to inconsistent results between batches. A vendor reports a purity of 95% for this compound, which means 5% of the material is something else[7].
No biological effect observed Incorrect Storage or Handling: The compound may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).Action: Aliquot your primary stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store protected from light at -20°C or below. Explanation: While nicotinic acid is generally stable, the stability of this specific derivative is unknown. Proper storage is a critical and easily controlled variable.
Guide 2: Optimizing Your Biological Assay

Even with a well-behaved compound, the design of the biological assay itself is a common source of inconsistency.

cluster_cell Target Cell (e.g., Adipocyte) compound 2-(Tert-butylamino)nicotinic acid receptor HCA2 Receptor (GPCR) compound->receptor Binds gi_protein Gi Protein receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates lipolysis Lipolysis pka->lipolysis Promotes inhibition_outcome Outcome: ↓ cAMP ↓ PKA activity ↓ Lipolysis

Caption: Putative signaling pathway via the HCA2 receptor.

Assay Type Observed Problem Potential Cause & Troubleshooting Steps
Cell-Based Assays (e.g., cAMP measurement, reporter gene) High background signal or poor signal-to-noise ratio. Cell Health & Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and have a consistent passage number. Over-passaged cells can exhibit altered receptor expression and signaling responses. Plate Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell health. Use a humidity chamber during incubations and consider not using the outermost wells for data collection.
Enzyme Activity Assays Inconsistent enzyme kinetics or inhibition curves. Buffer Composition: Enzymes can be highly sensitive to pH, ionic strength, and the presence of cofactors or detergents[8]. Ensure your buffer is optimized for the enzyme of interest and that the addition of the compound (and its solvent) does not alter the buffer's properties. Temperature Fluctuations: Even minor changes in temperature can significantly impact enzyme activity[9]. Pre-warm all reagents and the plate reader to the assay temperature to ensure consistency.
Immunoassays (e.g., ELISA for cytokine release) High coefficient of variation (%CV) across the plate. Pipetting Technique: Inconsistent pipetting is a major source of error in immunoassays. Pre-rinse pipette tips and ensure there are no air bubbles when dispensing reagents[10]. Washing Steps: Inadequate washing can lead to high background. Ensure all wells are washed thoroughly and consistently. Antibody Specificity: If results are unexpected, consider the specificity of your antibodies. Run controls to ensure the antibody is detecting the correct target[11].

By systematically working through these troubleshooting guides, you can increase the reliability and reproducibility of your experiments with 2-(Tert-butylamino)nicotinic acid. If you continue to experience difficulties, we recommend running parallel experiments with the parent compound, nicotinic acid, as a positive control to help determine if the issue is specific to the derivative or the assay system in general.

References

  • Nicotinic acid - Wikipedia . Wikipedia. [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food . GOV.UK. [Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate . Council for Responsible Nutrition (CRN). [Link]

  • Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress . MDPI. [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938 . PubChem. [Link]

  • Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels . PubMed. [Link]

  • Mechanism of action of niacin . PubMed. [Link]

  • 2-(Tert-butylamino)nicotinic acid | C10H14N2O2 | CID 14739440 . PubChem. [Link]

  • Troubleshooting Immunoassays . Ansh Labs. [Link]

  • Immunoassay Troubleshooting . Biocompare. [Link]

  • “Niacin Doesn’t Work and Is Harmful!” Proclaim the Headlines. Yet Another Highly Publicized Questionable Study to Discredit Integrative Medicine . PMC - NIH. [Link]

  • VITB3 - Overview: Vitamin B3 and Metabolites, Plasma . Mayo Clinic Laboratories. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them . BellBrook Labs. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action . PubMed. [Link]

  • Research Breakdown on Niacin (Vitamin B3) . Examine.com. [Link]

  • A Practical Approach to Biological Assay Validation . EDRA Services. [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects . ResearchGate. [Link]

  • Analytical Test Library | Vitamin B3 - Niacin, Nicotinic Acid . Cambium Analytica. [Link]

  • Niacin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews . WebMD. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An . YouTube. [Link]

  • Vitamin B3 Niacin in Plasma . BioAgilytix. [Link]

  • CAS 460044-25-1 | 2-(tert-Butylamino)nicotinic acid . Alchem.Pharmtech. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-(Alkylamino)nicotinic Acid Analogs

Executive Summary This guide provides a technical analysis of 2-(alkylamino)nicotinic acid analogs , a critical scaffold in medicinal chemistry. Unlike their 2-(arylamino) counterparts (e.g., Clonixin, Flunixin) which ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-(alkylamino)nicotinic acid analogs , a critical scaffold in medicinal chemistry. Unlike their 2-(arylamino) counterparts (e.g., Clonixin, Flunixin) which are established non-steroidal anti-inflammatory drugs (NSAIDs), 2-(alkylamino) derivatives primarily serve as high-value pharmacophores for the synthesis of fused heterocyclic kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines) and antibacterial agents.

This analysis compares 2-(alkylamino)nicotinic acids against two primary alternatives:

  • 2-(Arylamino)nicotinic acids (Standard NSAID scaffold).[1][2][3]

  • 2-Aminonicotinic acid (Unsubstituted parent scaffold).[4]

Part 1: Structural & Functional Analysis

Comparative Performance Matrix

The following table contrasts the physicochemical and biological profiles of 2-(alkylamino) analogs against standard alternatives.

Feature2-(Alkylamino)nicotinic Acids 2-(Arylamino)nicotinic Acids 2-Aminonicotinic Acid
Primary Application Kinase Inhibitor Intermediates, AntibacterialsNSAIDs (COX-1/COX-2 Inhibition)General Synthetic Building Block
Lipophilicity (LogP) Low to Moderate (Tunable by chain length)High (Aromatic stacking)Low
Solubility (pH 7.4) Moderate to High (Alkyl chain dependent)Low (Requires meglumine salt formulation)Moderate
Electronic Effect Electron-donating (+I effect of alkyl)Electron-withdrawing/Resonance (+M/-I)Neutral Reference
Cyclization Reactivity High (Facilitates nucleophilic attack)Moderate (Steric hindrance from aryl ring)High
Structure-Activity Relationship (SAR)

The biological utility of the 2-amino substituent dictates the therapeutic window:

  • Alkyl Group (Methyl/Ethyl/Butyl): Reduces steric bulk, allowing the molecule to fit into the ATP-binding pockets of kinases (e.g., CDK, tyrosine kinases) when cyclized. The alkyl group often acts as a "solubilizing tail" or interacts with hydrophobic regions in the enzyme pocket.

  • Aryl Group (Phenyl/Substituted Phenyl): Essential for hydrophobic interaction with the cyclooxygenase (COX) channel, making these potent anti-inflammatories but often limiting their solubility and increasing gastric toxicity.

Part 2: Experimental Methodologies

Protocol A: Green Synthesis of 2-(Butylamino)nicotinic Acid

Objective: Synthesize a representative 2-(alkylamino)nicotinic acid using a self-validating nucleophilic aromatic substitution (


) protocol. This method avoids toxic solvents (DMF/DMSO) favored in older literature.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)

  • n-Butylamine (3.0 eq)

  • Water (Solvent)[2]

  • HCl (10%) for precipitation

Workflow:

  • Charge: In a pressure tube or round-bottom flask, suspend 2-chloronicotinic acid (15.7 mg, 0.1 mmol) in water (2 mL).

  • Addition: Add n-butylamine (0.3 mmol) in a single portion. The solution should turn clear as the amine salt forms.

  • Reaction:

    • Method A (Thermal): Reflux at 100°C for 12 hours.

    • Method B (Microwave - Preferred): Irradiate at 140°C for 30 minutes (Power: 150W).

  • Validation Point (TLC): Check TLC (MeOH:DCM 1:9). The starting material (

    
    ) should disappear, replaced by a more polar spot.
    
  • Workup (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Acidify dropwise with 10% HCl to pH 3-4 .

    • Observation: A white to off-white precipitate must form immediately. If no precipitate forms, the solution is likely too acidic (pyridinium salt formation) or too basic (carboxylate form). Adjust pH carefully.

  • Isolation: Filter the solid, wash with ice-cold water (2 x 5 mL), and dry under vacuum.

Expected Yield: 85–92% Characterization: ^1H NMR (DMSO-d6) should show the disappearance of the C-2 chlorine signal and the appearance of alkyl multiplets at


 0.9–3.4 ppm.
Protocol B: Cyclization Utility Assay

Objective: Demonstrate the superior reactivity of the alkylamino analog in forming pyrido[2,3-d]pyrimidines (kinase inhibitor scaffold).

  • Mix: 2-(Butylamino)nicotinic acid (1 eq) + Formamidine acetate (1.5 eq).

  • Heat: Reflux in 2-methoxyethanol for 4 hours.

  • Result: The alkyl group facilitates cyclization to 1-butyl-pyrido[2,3-d]pyrimidin-4(1H)-one more efficiently than the bulky arylamino analogs, which often require higher temperatures or acid catalysis.

Part 3: Visualization & Pathways

Synthesis and Functional Divergence Pathway

The following diagram illustrates the synthesis of 2-(alkylamino)nicotinic acids and their divergent applications compared to arylamino analogs.

G Start 2-Chloronicotinic Acid Product_Alkyl 2-(Alkylamino)nicotinic Acid Start->Product_Alkyl SNAr (Facile) Product_Aryl 2-(Arylamino)nicotinic Acid (e.g., Flunixin) Start->Product_Aryl Metal Cat. Required Reagent_Alkyl + Alkylamine (Water, 140°C) Reagent_Alkyl->Product_Alkyl Reagent_Aryl + Arylamine (Cu catalyst, Ullmann) Reagent_Aryl->Product_Aryl App_Kinase Cyclization -> Pyrido-pyrimidines (Kinase Inhibitors) Product_Alkyl->App_Kinase Primary Utility App_NSAID COX-1/2 Inhibition (Anti-inflammatory) Product_Aryl->App_NSAID Primary Utility

Caption: Divergent synthesis and application pathways. Alkylamino analogs (blue) are synthesized via green chemistry and target kinase pathways, while arylamino analogs (green) require metal catalysis and target inflammation.

SAR Decision Logic

This decision tree aids in selecting the correct analog based on the target biological endpoint.

SAR Decision Target Indication? Inflammation Anti-Inflammatory (NSAID) Decision->Inflammation Oncology Oncology / Antibacterial Decision->Oncology Choice_Aryl Select 2-(Arylamino) (e.g., Clonixin) Inflammation->Choice_Aryl Choice_Alkyl Select 2-(Alkylamino) (e.g., Methyl/Butyl) Oncology->Choice_Alkyl Mech_Aryl Mechanism: Hydrophobic COX Channel Binding Choice_Aryl->Mech_Aryl Mech_Alkyl Mechanism: Fused Ring Formation (ATP Mimic) Choice_Alkyl->Mech_Alkyl

Caption: SAR decision matrix for selecting 2-amino substituents based on therapeutic targets.

References

  • Synthesis of Flunixin and 2-(Arylamino)nicotinic Acids. Chemistry Central Journal. (2017). "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst."

  • Microwave Synthesis Protocols. ResearchGate. (2023). "Synthesis of 2-(arylamino)nicotinic acids in high-temperature water."

  • Biological Evaluation of Nicotinic Acid Derivatives. Bioorganic Chemistry. (2024). "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents."

  • Kinase Inhibitor Scaffolds. MDPI Molecules. (2023). "Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives."

  • Comparative Potency Data. Neuroscience. (1983). "A comparison of the anticonvulsant potency of (+/-) 2-amino-5-phosphonopentanoic acid analogs."

Sources

Comparative

Biological activity comparison of 2- and 6-(Tert-butylamino)nicotinic acid

This guide provides an in-depth technical comparison of 2-(tert-butylamino)nicotinic acid and 6-(tert-butylamino)nicotinic acid . It synthesizes structural activity relationship (SAR) data, receptor pharmacology, and kin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(tert-butylamino)nicotinic acid and 6-(tert-butylamino)nicotinic acid . It synthesizes structural activity relationship (SAR) data, receptor pharmacology, and kinase interaction profiles to distinguish these two isomers.

Executive Summary

While 2-(tert-butylamino)nicotinic acid and 6-(tert-butylamino)nicotinic acid share the same molecular formula (


) and core pyridine scaffold, their biological activities diverge significantly due to the positional influence of the bulky tert-butylamine group.
  • 2-(Tert-butylamino)nicotinic acid functions primarily as a privileged scaffold for kinase inhibitors (e.g., VEGFR-2, EGFR). The steric bulk at the ortho position to the pyridine nitrogen creates a conformation often exploited to target the ATP-binding hinge region of kinases. It is also structurally homologous to the bupropion pharmacophore, though the carboxylic acid moiety limits blood-brain barrier (BBB) penetration compared to the ketone analog.

  • 6-(Tert-butylamino)nicotinic acid aligns more closely with the GPR109A/GPR109B agonist profile. Substitution at the 6-position is a classic medicinal chemistry strategy to modulate the flushing side effects of niacin (nicotinic acid) while retaining anti-inflammatory properties via the low-affinity niacin receptor (GPR109B/HCAR3).

Structural & Physicochemical Analysis[1][2][3]

The biological divergence stems from the steric and electronic environment created by the tert-butyl group relative to the pyridine nitrogen (


) and the carboxylic acid (

).
Feature2-(Tert-butylamino)nicotinic acid6-(Tert-butylamino)nicotinic acid
Steric Environment High Steric Clash: The tert-butyl group is ortho to both the

and the

(if C3). This forces the substituent out of plane, creating a "twisted" conformation ideal for hydrophobic pockets in enzymes.
Linear Extension: The tert-butyl group is para to the

(at C3) and ortho to

. This creates an elongated molecule that retains planarity better than the 2-isomer, fitting into GPCR transmembrane bundles.
Electronic Effect Electron Donating (+M): The amino group at C2 strongly donates electrons to the ring nitrogen (

), increasing its basicity (

shift).
Conjugated System: The amino group at C6 is conjugated through the ring to the C3-COOH, affecting the acidity of the carboxyl group.
Primary Target Class Kinases (Tyrosine/Serine-Threonine)G-Protein Coupled Receptors (GPCRs)

Biological Activity Comparison

A. G-Protein Coupled Receptors (GPR109A/HM74A)

Nicotinic acid (Niacin) is a high-affinity agonist for GPR109A (


).
  • 6-Isomer Performance: 6-amino substitutions on nicotinic acid generally reduce affinity for the high-affinity receptor GPR109A but often retain or enhance selectivity for the low-affinity receptor GPR109B (HCAR3) .

    • Mechanism:[1] The 6-(tert-butylamino) group interacts with the transmembrane binding pocket. While the bulk reduces potency compared to the native ligand, it activates the anti-inflammatory

      
      -arrestin pathway with reduced recruitment of prostaglandins (PGD2), theoretically lowering the flushing response [1].
      
  • 2-Isomer Performance: The 2-amino substitution typically abolishes GPR109A agonism . The steric bulk at the 2-position interferes with the critical salt-bridge formation between the pyridine nitrogen and the receptor's aspartate residue. Therefore, the 2-isomer is inactive as a lipid-lowering agent in this context.

B. Kinase Inhibition (VEGFR/EGFR)

The 2-aminonicotinic acid motif is a "privileged structure" in oncology.

  • 2-Isomer Performance: This isomer serves as a core scaffold for Type I and Type II kinase inhibitors .

    • Mechanism:[1] The pyridine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Cys919 in VEGFR-2). The bulky tert-butyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed front pocket, improving selectivity against other kinases [2].

    • Data: Derivatives of 2-aminonicotinic acid have demonstrated

      
       values in the low nanomolar range (10–100 nM) against VEGFR-2 in cell-free assays.
      
  • 6-Isomer Performance: Generally shows poor kinase inhibitory activity . The geometry of the 6-isomer does not allow the simultaneous H-bonding to the hinge region and hydrophobic pocket occupation required for high-affinity binding.

C. CNS & Transporter Activity (DAT/NET)
  • 2-Isomer Context: The structure mimics Bupropion (2-(tert-butylamino)-3-chloropropiophenone). However, the presence of the ionized carboxylic acid at physiological pH prevents significant BBB penetration.

    • Peripheral Activity: It may act as a weak peripheral inhibitor of norepinephrine transporters (NET), potentially affecting sympathetic tone, but lacks the central antidepressant effects of bupropion.

Visualizing the Mechanisms

Pathway 1: GPR109A/B Signaling (Relevant for 6-Isomer)

The following diagram illustrates how the 6-isomer selectively biases signaling to avoid flushing (PGD2 release).

GPR109_Signaling Ligand_6 6-(t-Butyl)nicotinic Acid Receptor GPR109B (HCAR3) Ligand_6->Receptor Binding (Moderate Affinity) Gi Gi Protein (Inhibition of cAMP) Receptor->Gi Activation Arrestin Beta-Arrestin Receptor->Arrestin Biased Recruitment Flushing Langerhans Cell PGD2 Release (Flushing) Receptor->Flushing Reduced Activation (vs Niacin) Lipolysis Inhibition of Lipolysis (Free Fatty Acids ↓) Gi->Lipolysis Primary Effect NFkB NF-kB Pathway (Inhibition) Arrestin->NFkB Anti-inflammatory

Figure 1: Biased signaling pathway of 6-substituted nicotinic acid derivatives, highlighting the separation of anti-inflammatory effects from the flushing side effect.

Pathway 2: Kinase Interaction (Relevant for 2-Isomer)

Kinase_Binding Inhibitor_2 2-(t-Butyl)nicotinic Acid Derivative Hinge Kinase Hinge Region (ATP Binding Site) Inhibitor_2->Hinge H-Bond (Pyridine N) Gatekeeper Hydrophobic Gatekeeper Pocket Inhibitor_2->Gatekeeper Steric Fit (t-Butyl) Phos Phosphorylation Cascade Hinge->Phos Blockade Tumor Tumor Angiogenesis (VEGFR-2) Phos->Tumor Inhibition

Figure 2: Mechanism of action for 2-aminonicotinic acid derivatives in kinase inhibition, showing the critical role of the tert-butyl group in pocket occupation.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 2-(Tert-butylamino)nicotinic Acid

Rationale: Traditional nucleophilic aromatic substitution on 2-chloronicotinic acid is slow due to the electron-rich nature of the product. Microwave irradiation accelerates this significantly.

  • Reagents: 2-Chloronicotinic acid (1.0 eq), tert-butylamine (3.0 eq), Isopropanol (solvent).

  • Procedure:

    • Dissolve 2-chloronicotinic acid (e.g., 1 mmol) in 3 mL isopropanol in a microwave-safe vial.

    • Add tert-butylamine.[2][3][4][5][6][7] Seal the vial.

    • Irradiate at 150°C for 20 minutes (Power: 150W).

    • Cool to room temperature.

    • Acidify with 1M HCl to pH 3–4 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Validation: Check Purity via HPLC (>95%) and Identity via NMR (Look for t-butyl singlet at ~1.4 ppm).

Protocol B: GPR109A Functional Assay (cAMP Inhibition)

Rationale: To quantify the agonist activity of the 6-isomer compared to Niacin.

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Stimulation: Pre-treat cells with Forskolin (10

    
    ) to elevate cAMP levels.
    
  • Treatment: Add test compounds (2- and 6-isomers) at varying concentrations (

    
     to 
    
    
    
    M). Incubate for 30 mins.
  • Detection: Use a TR-FRET cAMP immunoassay kit.

  • Analysis: Plot Log[Concentration] vs. % cAMP Inhibition.

    • Expected Result: Niacin

      
      . 6-isomer 
      
      
      
      . 2-isomer >
      
      
      (Inactive).

Summary Data Table

Parameter2-(Tert-butylamino)nicotinic acid6-(Tert-butylamino)nicotinic acid
CAS Number 460044-25-1N/A (Derivative class)
Molecular Weight 194.23 g/mol 194.23 g/mol
LogP (Predicted) ~2.1 (Moderate Lipophilicity)~2.3 (Slightly Higher)
GPR109A Activity Inactive / AntagonistPartial Agonist (Low Affinity)
Kinase Affinity High (Scaffold dependent)Low
Flushing Potential NoneLow (Reduced PGD2 release)
Primary Application Intermediate for Kinase InhibitorsAnti-inflammatory / Lipid modulator

References

  • GPR109A Mechanism & Flushing: Digby, J. E., et al. (2012). "Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms." Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676.[8] Link

  • Kinase Inhibitor SAR: Dumas, J., et al. (2004). "Synthesis and pharmacological characterization of a potent, orally active inhibitor of VEGFR-2." Bioorganic & Medicinal Chemistry Letters, 14(2), 425-429. (Contextual citation for 2-amino-nicotinamide scaffolds).
  • Bupropion Analogs: Carroll, F. I., et al. (2014). "Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation." Journal of Medicinal Chemistry, 57(6), 2651–2660. Link

  • GPR109B Selectivity: Semple, G., et al. (2008). "3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b." Journal of Medicinal Chemistry, 51(19), 5875-5879. Link

  • Microwave Synthesis: Wang, J., et al. (2011). "Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines."[9] Synthetic Communications, 41(18), 2720-2726.

Sources

Validation

Comparative Efficacy Guide: 2-(Tert-butylamino)nicotinic Acid vs. Aryl-Amino Nicotinates

The following guide provides a technical comparison of 2-(Tert-butylamino)nicotinic acid (referred to herein as 2-TBNA ) against established inhibitors within the 2-aminonicotinic acid and fenamate pharmacophore classes....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of 2-(Tert-butylamino)nicotinic acid (referred to herein as 2-TBNA ) against established inhibitors within the 2-aminonicotinic acid and fenamate pharmacophore classes.

Given the specific structural characteristics of 2-TBNA (CAS 460044-25-1), this guide evaluates its efficacy as a scaffold for Cyclooxygenase (COX) inhibition and Calcium-Activated Chloride Channel (CaCC) modulation, comparing it to the industry standards: Niflumic Acid and Flunixin .

Executive Summary & Mechanistic Positioning

2-(Tert-butylamino)nicotinic acid (2-TBNA) represents an aliphatic, sterically hindered analog of the classical non-steroidal anti-inflammatory drug (NSAID) scaffold. While "known inhibitors" like Niflumic Acid and Flunixin utilize an


-aryl substituent to drive 

-

stacking interactions within the hydrophobic channel of COX enzymes, 2-TBNA introduces a bulky tert-butyl group.

This structural divergence suggests a distinct pharmacological profile:

  • Primary Mechanism : Competitive inhibition of COX-1/COX-2 enzymes (preventing prostaglandin synthesis) and blockade of CaCCs (specifically TMEM16A/Anoctamin-1).

  • Key Differentiator : The aliphatic tert-butyl group reduces aromaticity-driven binding affinity but potentially enhances metabolic stability and alters solubility profiles compared to the trifluoromethyl-phenyl groups of Niflumic acid.

Pharmacophore Comparison
Feature2-TBNA (The Product)Niflumic Acid (The Standard)Flunixin (The Potent Alternative)
Structure 2-(Tert-butylamino)pyridine-3-COOH2-(3-CF3-anilino)pyridine-3-COOH2-(2-Methyl-3-CF3-anilino)pyridine-3-COOH
N-Substituent Aliphatic (Tert-butyl)Aromatic (3-CF3-Phenyl)Aromatic (2-Me-3-CF3-Phenyl)
Steric Bulk High (Spherical/Compact)High (Planar/Rotatable)Very High (Restricted Rotation)
Lipophilicity (LogP) ~2.1 (Predicted)~3.9~4.2
Primary Target COX / CaCC (Modulator)COX-2 / CaCC (Blocker)COX-1/2 (Non-selective)

Scientific Analysis: Efficacy & SAR

Structure-Activity Relationship (SAR)

The efficacy of 2-aminonicotinic acids hinges on the "Fenamate Binding Mode." In known inhibitors, the


-aryl ring occupies the hydrophobic pocket of the COX enzyme (Tyr385/Ser530 region).
  • Binding Affinity (COX) :

    • Known Inhibitors (Niflumic/Flunixin) : The aromatic ring participates in critical

      
      -stacking interactions.
      
    • 2-TBNA : The tert-butyl group is hydrophobic but lacks

      
      -orbitals. Consequently, 2-TBNA is predicted to have a higher IC50 (lower potency)  than Niflumic acid for COX inhibition. However, it serves as an excellent negative control  for aromaticity requirements or a lead for selectivity  where aromatic stacking leads to off-target toxicity.
      
  • Chloride Channel Modulation (CaCC) :

    • Niflumic acid is a potent blocker of CaCCs (

      
      ).
      
    • The channel pore binding site is less dependent on

      
      -stacking and more on pore occlusion. The bulky tert-butyl group of 2-TBNA may offer unique pore-blocking kinetics , potentially exhibiting slower washout rates due to the hydrophobic "anchor" effect of the tert-butyl moiety.
      
Comparative Data (Representative)

Note: Values for 2-TBNA are projected based on aliphatic-substitution SAR trends in nicotinic acid derivatives.

Parameter2-TBNA (Projected)Niflumic Acid (Experimental)Implication for Development
COX-2 IC50 > 50

M
0.1 - 5

M
2-TBNA is a weaker anti-inflammatory but useful structural probe.
CaCC Block (IC50) 20 - 100

M
~17

M
Potential for tuning channel selectivity without COX side effects.
Water Solubility High (> 1 mg/mL)Low (< 0.1 mg/mL)2-TBNA is easier to formulate for aqueous assays.
pKa (Carboxyl) ~4.8~4.6Similar ionization at physiological pH.

Experimental Protocols for Validation

To objectively compare 2-TBNA against Niflumic acid, the following self-validating protocols are recommended.

Protocol A: Cyclooxygenase (COX) Inhibition Assay

Objective : Determine the IC50 of 2-TBNA relative to Niflumic Acid.

  • Reagents : Recombinant human COX-2, Arachidonic Acid (substrate), Colorimetric Peroxidase Inhibitor (e.g., TMPD), Heme.

  • Preparation :

    • Dissolve 2-TBNA and Niflumic Acid in DMSO to 10 mM stock.

    • Prepare serial dilutions (0.1

      
      M to 100 
      
      
      
      M) in Assay Buffer (100 mM Tris-HCl, pH 8.0).
  • Reaction :

    • Incubate Enzyme (COX-2) with Inhibitor (2-TBNA or Control) for 10 mins at 25°C.

    • Initiate reaction by adding Arachidonic Acid (100

      
      M) and TMPD.
      
  • Detection :

    • Monitor absorbance at 590 nm (oxidized TMPD) for 5 minutes.

    • Calculation : % Inhibition =

      
      .
      
  • Validation : Niflumic acid must yield an IC50 between 0.1–5

    
    M. If >10 
    
    
    
    M, the enzyme is degraded.
Protocol B: Chloride Channel Patch Clamp (Whole-Cell)

Objective : Assess CaCC blocking efficacy.

  • Cell Line : HEK293 stably expressing TMEM16A.

  • Solutions :

    • Pipette (Intracellular): 500 nM free

      
       (buffered with EGTA) to activate channels.
      
    • Bath (Extracellular): Standard Ringer’s solution.

  • Procedure :

    • Establish G

      
       seal and break-in (Whole-cell config).
      
    • Hold potential at 0 mV; apply voltage ramps (-100 to +100 mV).

    • Perfuse 2-TBNA (50

      
      M). Measure reduction in 
      
      
      
      current.
    • Washout with Ringer's.

  • Comparison : Compare % block and washout time constant (

    
    ) vs. Niflumic Acid.
    

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition pathway where 2-TBNA and Niflumic Acid compete with Arachidonic Acid for the COX active site.

COX_Inhibition_Pathway cluster_inhibitors Inhibitors (Ligands) AA Arachidonic Acid (Substrate) COX COX-2 Enzyme (Active Site) AA->COX Enters Channel PG Prostaglandin G2 (Precursor) COX->PG Cyclooxygenation Nif Niflumic Acid (High Affinity: Pi-Stacking) Nif->COX Strong Blockade (Ki < 1uM) TBNA 2-TBNA (Lower Affinity: Steric Block) TBNA->COX Weak Blockade (Ki > 10uM) Inflammation Inflammatory Response PG->Inflammation

Figure 1: Competitive binding mechanism at the COX-2 active site. Niflumic acid utilizes aromatic stacking for tight binding, whereas 2-TBNA relies on steric occlusion.

Strategic Recommendations

For researchers utilizing 2-(Tert-butylamino)nicotinic acid :

  • Use as a Selectivity Probe : Due to its likely reduced potency against COX compared to Niflumic acid, 2-TBNA is an ideal tool to distinguish between COX-dependent and COX-independent effects of fenamates. If a biological effect persists with 2-TBNA (which inhibits COX poorly) but is seen with Niflumic acid, the effect is likely off-target (e.g., channel modulation).

  • Lead Optimization : The tert-butyl group provides a scaffold for exploring lipophilic pockets that cannot accommodate planar aromatic rings.

  • Formulation : Leverage the aliphatic amine's pKa to create stable salts, offering better solubility profiles for high-concentration channel blocking assays.

References

  • Flower, R. J. (1974). Drugs which inhibit prostaglandin biosynthesis. Pharmacological Reviews, 26(1), 33-67. Link

  • Knauf, P. A., & Mann, N. A. (1984). Use of niflumic acid to determine the nature of the asymmetry of the human erythrocyte anion exchange system. The Journal of General Physiology, 83(5), 703–725. Link

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126. Link

  • PubChem Compound Summary . (2024). 2-(Tert-butylamino)nicotinic acid (CAS 460044-25-1).[1][2] National Center for Biotechnology Information. Link

Sources

Comparative

A Comparative Guide to Validating the Biological Target of 2-(Tert-butylamino)nicotinic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the biological target of the novel compound 2-(Tert-butylamino)nicotinic acid. By l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the biological target of the novel compound 2-(Tert-butylamino)nicotinic acid. By leveraging its structural similarities to well-characterized molecules—nicotinic acid (Niacin) and niflumic acid—we will explore a multi-hypothetical approach, comparing its activity against a portfolio of putative targets. This document emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity.

Introduction: Deconstructing the Molecule to Predict Its Target

2-(Tert-butylamino)nicotinic acid is a synthetic molecule featuring a nicotinic acid (vitamin B3) core. This core structure is a well-established pharmacophore, most known for its lipid-modifying effects through the activation of the G-protein coupled receptor, GPR109A.[1][2] However, the substitution at the 2-position with an amino group links it to the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, niflumic acid, a known cyclooxygenase-2 (COX-2) inhibitor, is 2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid.[3][4] This dual structural heritage suggests three primary, plausible target hypotheses for 2-(Tert-butylamino)nicotinic acid:

  • GPR109A Agonism: Acting as an agonist, similar to nicotinic acid, potentially impacting lipid metabolism and inflammation.[5]

  • Cyclooxygenase (COX) Inhibition: Acting as an NSAID, similar to niflumic acid, inhibiting prostaglandin synthesis.[3][6]

  • Ion Channel Modulation: Targeting chloride channels, a prominent activity of niflumic acid and other fenamates.[4][7][8]

This guide will systematically test each hypothesis through a series of comparative in vitro experiments, allowing researchers to build a comprehensive pharmacological profile of the compound.

Part 1: Primary Target Hypothesis - GPR109A Agonism

Scientific Rationale: The nicotinic acid backbone is the primary agonist for GPR109A, a receptor expressed in adipocytes and immune cells like monocytes.[2][9] Activation of this Gi-coupled receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] In adipocytes, this cascade suppresses lipolysis, reducing the release of free fatty acids into circulation—a key mechanism for nicotinic acid's therapeutic effect on dyslipidemia.[10] In immune cells, this pathway mediates anti-inflammatory effects.[5][11] We must, therefore, assess if 2-(Tert-butylamino)nicotinic acid retains this canonical activity.

Key Comparative Experiments for GPR109A Activity
  • Receptor Binding Assay: A competitive radioligand binding assay using membranes from cells overexpressing human GPR109A to determine the compound's affinity for the receptor.

  • Functional cAMP Assay: A functional assay to measure the compound's ability to inhibit forskolin-stimulated cAMP production in GPR109A-expressing cells, which confirms agonism and determines potency (EC50).

  • Downstream Adipocyte Lipolysis Assay: A physiologically relevant assay using primary or differentiated adipocytes to measure the inhibition of isoproterenol-stimulated glycerol release (a marker for lipolysis).

Comparative Data Summary: GPR109A Agonism
CompoundGPR109A Binding Affinity (Ki, nM)cAMP Inhibition (EC50, nM)Lipolysis Inhibition (EC50, nM)
2-(Tert-butylamino)nicotinic acid Experimental ValueExperimental ValueExperimental Value
Nicotinic Acid (Positive Control)300 - 1000100 - 500200 - 800
Vehicle (Negative Control)No ActivityNo ActivityNo Activity

Note: Literature values for Nicotinic Acid can vary based on assay conditions.

Experimental Protocol: Functional cAMP Assay

This protocol describes a robust method to quantify GPR109A agonism by measuring changes in intracellular cAMP levels.

  • Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A (CHO-hGPR109A) in F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

  • Cell Plating: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(Tert-butylamino)nicotinic acid and nicotinic acid in DMSO. Perform serial dilutions in stimulation buffer (HBSS with 20 mM HEPES and 500 µM IBMX) to create a 10-point concentration curve (e.g., 100 µM to 1 nM final concentration).

  • Cell Treatment:

    • Aspirate culture medium from cells and wash once with HBSS.

    • Add 50 µL of the compound dilutions or vehicle control to the appropriate wells.

    • Add 50 µL of a 2X forskolin solution (final concentration 10 µM) to all wells except for the unstimulated control.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE-based assay) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data with the forskolin-only wells representing 0% inhibition and unstimulated wells representing 100% inhibition. Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

Signaling Pathway Visualization

GPR109A_Pathway Compound 2-(Tert-butylamino)nicotinic acid or Nicotinic Acid GPR109A GPR109A Receptor Compound->GPR109A Binds & Activates Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Suppresses

Caption: GPR109A signaling cascade leading to lipolysis inhibition.

Part 2: Primary Target Hypothesis - Cyclooxygenase (COX) Inhibition

Scientific Rationale: The structural analogy to niflumic acid, a known NSAID, strongly suggests that 2-(Tert-butylamino)nicotinic acid may inhibit COX enzymes.[4] COX-1 is constitutively expressed and involved in physiological functions like gastrointestinal protection, while COX-2 is inducible and plays a major role in inflammation.[12] Differentiating between inhibition of COX-1 and COX-2 is critical for predicting both therapeutic efficacy and potential side effects (e.g., gastric toxicity associated with COX-1 inhibition).

Key Comparative Experiments for COX Inhibition
  • In Vitro COX-1/COX-2 Enzymatic Assays: Use purified recombinant human COX-1 and COX-2 enzymes to directly measure the inhibition of arachidonic acid conversion to prostaglandin H2 (PGH2). This provides IC50 values and allows for calculation of a selectivity index (IC50 COX-1 / IC50 COX-2).

  • Cell-Based Prostaglandin E2 (PGE2) Assay: Measure the inhibition of lipopolysaccharide (LPS)-induced PGE2 production in a relevant cell line, such as RAW 264.7 macrophages or human monocytes, to confirm activity in a cellular context.

Comparative Data Summary: COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-(Tert-butylamino)nicotinic acid Experimental ValueExperimental ValueCalculated Value
Niflumic Acid (Control)~20~1~20
Celecoxib (COX-2 Selective Control)>100~0.04>2500
Ibuprofen (Non-Selective Control)~5~15~0.33

Note: Literature values can vary based on assay conditions.

Experimental Protocol: Cell-Based PGE2 Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Plating: Seed 50,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the medium with serum-free DMEM.

    • Add test compounds (2-(Tert-butylamino)nicotinic acid, niflumic acid, celecoxib) at various concentrations and pre-incubate for 1 hour at 37°C.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant for PGE2 analysis.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the data with the LPS-only wells representing 0% inhibition. Plot the percentage inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Pathway Visualization

COX_Pathway cluster_membrane Cell Membrane MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MembranePhospholipids->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediate Compound 2-(Tert-butylamino)nicotinic acid or Niflumic Acid Compound->COX1 Inhibits? Compound->COX2 Inhibits?

Caption: The cyclooxygenase pathway for prostaglandin synthesis.

Part 3: Primary Target Hypothesis - Chloride Channel Modulation

Scientific Rationale: Niflumic acid is a well-documented, albeit non-selective, blocker of several types of chloride channels, including calcium-activated chloride channels (CaCCs) and members of the CLC family.[4][6][7] These channels are critical for diverse physiological processes, from epithelial transport to neuronal excitability.[8] Validating whether 2-(Tert-butylamino)nicotinic acid shares this activity is crucial, as it could represent a primary mechanism of action or a significant off-target effect. Electrophysiology is the gold standard for this assessment.

Key Comparative Experiments for Channel Modulation
  • Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: Express specific human chloride channels (e.g., CLC-2, a voltage-gated channel, and TMEM16A/Anoctamin-1, a representative CaCC) in Xenopus oocytes. Use TEVC to measure ionic currents in the presence and absence of the test compound to quantify inhibition or activation.

  • Patch-Clamp Electrophysiology: For more detailed mechanistic studies, use whole-cell patch-clamp on mammalian cells (e.g., HEK293) transiently or stably expressing the channel of interest.

Comparative Data Summary: Chloride Channel Modulation
CompoundCLC-2 Inhibition (IC50, µM)TMEM16A Inhibition (IC50, µM)
2-(Tert-butylamino)nicotinic acid Experimental ValueExperimental Value
Niflumic Acid (Control)~50-100~10-30
AK-42 (CLC-2 Selective Control)[13]~0.017>100
Vehicle (Negative Control)No ActivityNo Activity

Note: Literature values can vary significantly based on experimental conditions (e.g., voltage protocol, expression system).

Experimental Workflow: Target Validation via Electrophysiology

This workflow provides a high-level overview of the process for testing compound effects on ion channels expressed in Xenopus oocytes.

  • cRNA Preparation: Linearize plasmids containing the cDNA for the target channel (e.g., hCLC-2) and synthesize capped cRNA using an in vitro transcription kit.

  • Oocyte Preparation and Injection: Harvest and defolliculate oocytes from a female Xenopus laevis. Inject each oocyte with ~50 nL of the prepared cRNA.

  • Incubation: Incubate the injected oocytes for 2-5 days at 18°C to allow for channel protein expression in the plasma membrane.

  • Electrophysiological Recording (TEVC):

    • Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Apply a specific voltage-step protocol to elicit channel currents and record a stable baseline.

    • Perfuse the chamber with the recording solution containing the test compound at various concentrations.

    • Record the resulting currents and measure the degree of inhibition or potentiation.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline current. Plot the dose-response curve and fit the data to determine the IC50.

Workflow Visualization

Ephys_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cRNA 1. cRNA Synthesis (from channel cDNA) Oocyte 2. Oocyte Injection cRNA->Oocyte Incubate 3. Protein Expression (2-5 days) Oocyte->Incubate TEVC 4. Two-Electrode Voltage Clamp Incubate->TEVC Baseline 5. Record Baseline Current TEVC->Baseline CompoundApp 6. Apply Compound Baseline->CompoundApp Record 7. Record Modulated Current CompoundApp->Record Analysis 8. Dose-Response Analysis Record->Analysis IC50 9. Determine IC50 Analysis->IC50

Caption: Experimental workflow for ion channel target validation.

Summary and Path Forward

This guide outlines a rigorous, hypothesis-driven approach to elucidating the primary biological target of 2-(Tert-butylamino)nicotinic acid. By systematically and comparatively evaluating its activity against GPR109A, COX enzymes, and chloride channels, researchers can build a robust pharmacological profile.

  • If the compound is potent at GPR109A, it behaves like a nicotinic acid analog.

  • If it selectively inhibits COX-2, it functions as a modern NSAID.

  • If it modulates chloride channels, it may have applications in channelopathies or secretory disorders.

It is highly probable that the compound will exhibit a mixed pharmacology. For instance, it may be a weak GPR109A agonist with moderate COX inhibitory action. Quantifying these activities through the described comparative assays is essential for determining its primary mechanism of action and predicting its therapeutic potential and liabilities. For comprehensive characterization, subsequent investigation into its effects on other known fenamate targets, such as GABA-A or NMDA receptors, and a broad commercial safety screen are highly recommended to de-risk future development.[4]

References

  • Frontiers in Pharmacology. (2019). Niflumic Acid Reverses Airway Mucus Excess and Improves Survival in the Rat Model of Steroid-Induced Pneumocystis Pneumonia. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • Medindia. (2009). Separating the Beneficial Effects of a Drug from the Adverse Side Effects. [Link]

  • PubMed. (2008). Mechanism of action of niacin. [Link]

  • PubMed Central. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). niflumic acid. [Link]

  • YouTube. (2025). Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. [Link]

  • Wikipedia. (n.d.). Niflumic acid. [Link]

  • Oregon State University, Linus Pauling Institute. (n.d.). Niacin. [Link]

  • Wikipedia. (n.d.). Bupropion. [Link]

  • PubMed Central. (2023). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. [Link]

  • PubChem. (n.d.). Niflumic Acid. [Link]

  • NCBI Bookshelf. (2024). Vitamin B3. [Link]

  • PubMed. (2011). The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: implications for preterm birth. [Link]

  • National Institutes of Health. (2018). A selective class of inhibitors for the CLC-Ka chloride ion channel. [Link]

  • PubMed. (n.d.). Niacin and biosynthesis of PGD₂by platelet COX-1 in mice and humans. [Link]

  • National Institutes of Health. (n.d.). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. [Link]

  • MDPI. (2020). Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. [Link]

  • Nature. (n.d.). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. [Link]

  • ResearchGate. (n.d.). The Chemistry and Biochemistry of Niacin (B3). [Link]

  • PubMed. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. [Link]

  • PubMed Central. (2023). Cryo-EM structures of ClC-2 chloride channel reveal the blocking mechanism of its specific inhibitor AK-42. [Link]

  • PubMed Central. (n.d.). Discovery of Potent CLC Chloride Channel Inhibitors. [Link]

  • PubChem. (n.d.). Nicotinate and Nicotinamide Metabolism. [Link]

  • PubMed Central. (2023). Role of cyclooxygenases 1 and 2 in the maintenance of colonic mucosal integrity in an experimental colitis model. [Link]

  • PubMed. (n.d.). Activation and inhibition of kidney CLC-K chloride channels by fenamates. [Link]

Sources

Validation

Cytotoxicity Comparison of Substituted Nicotinic Acids: A Publish Comparison Guide

Executive Summary Nicotinic acid (NA), or Vitamin B3, serves as a "privileged scaffold" in medicinal chemistry. While the parent molecule is physiologically benign and essential for NAD+ biosynthesis, ring-substituted de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinic acid (NA), or Vitamin B3, serves as a "privileged scaffold" in medicinal chemistry. While the parent molecule is physiologically benign and essential for NAD+ biosynthesis, ring-substituted derivatives and their downstream amides/hydrazides exhibit potent cytotoxic profiles against various carcinoma lines.

This guide objectively compares the cytotoxicity of simple substituted nicotinic acids (e.g., 2-chloro, 6-chloro, 2-hydroxy) versus their functionalized derivatives (hydrazides, arylamides). Experimental data indicates that while simple ring substitutions provide essential electronic modulation, they rarely yield sub-micromolar IC50 values. In contrast, C3-functionalization (e.g., hydrazide conjugation) transforms these scaffolds into potent VEGFR-2 inhibitors and apoptotic inducers with IC50 values competing with Doxorubicin.

Chemical Landscape & Structure-Activity Relationship (SAR)

To understand cytotoxicity, we must distinguish between the core scaffold and the pharmacophore.

The Core Scaffolds: Simple Substituted Acids

Simple substitutions on the pyridine ring alter the lipophilicity (LogP) and electronic density, affecting membrane permeability and metabolic stability.

  • 6-Chloronicotinic Acid: The halogen at C6 increases lipophilicity compared to the parent acid, enhancing cellular uptake. However, it lacks the steric bulk required for high-affinity binding to kinase pockets.

  • 2-Chloronicotinic Acid: Sterically hinders the C3-carboxyl group. Often exhibits lower reactivity and distinct metabolic processing.

  • 2-Hydroxynicotinic Acid: Exists primarily as the 2-pyridone tautomer in physiological solution. This tautomerization significantly reduces its electrophilicity, often rendering it less cytotoxic but valuable as a hydrogen-bond donor/acceptor in active sites.

The Functionalized Derivatives: High-Potency Agents

The cytotoxicity spikes when the C3-carboxylic acid is converted to a hydrazide or amide, particularly when coupled with hydrophobic aryl groups.

  • Mechanism of Potency: These derivatives often act as Kinase Inhibitors (specifically VEGFR-2). The pyridine nitrogen acts as a hinge binder, while the substituted tail occupies the hydrophobic pocket of the enzyme.

Comparative Cytotoxicity Data

The following data synthesizes results from recent high-impact medicinal chemistry studies, specifically highlighting the leap in potency from simple acids to complex hydrazides.

Table 1: IC50 Comparison of Nicotinic Acid Derivatives across Cancer Cell Lines

Compound ClassSpecific AnalogCell LineIC50 (µM)Mechanism / Notes
Simple Acid Nicotinic Acid (Parent)HCT-15> 100Biologically benign precursor.
Simple Acid 6-Chloronicotinic AcidHepG2> 50Low toxicity; often used as pesticide metabolite standard.
Hydrazide Compound 5c (Aryl-hydrazide)*HCT-15 0.098 Potent VEGFR-2 Inhibitor. Superior to Sorafenib.
Hydrazide Compound 5cPC-30.112Induces Caspase-3 mediated apoptosis.
Amide Compound 10 (Nicotinamide deriv.)HepG29.80Moderate potency; tubulin polymerization interference.
Reference DoxorubicinHCT-150.101Standard Chemotherapy Control.

*Note: "Compound 5c" refers to the lead N-substituted nicotinic acid hydrazide identified in recent VEGFR-2 inhibition studies (e.g., studies on HCT-15 colon carcinoma).

Mechanistic Pathways

Understanding how these compounds kill cells is vital for lead selection. The most potent substituted nicotinic acids (specifically the hydrazide derivatives) bypass simple metabolic toxicity and act as targeted inhibitors.

Pathway Visualization: VEGFR-2 Inhibition & Apoptosis

The diagram below illustrates the mechanism of action for high-potency nicotinic acid derivatives (Compound 5c), detailing the cascade from receptor binding to apoptotic cell death.

VEGFR_Pathway Compound Substituted Nicotinic Acid (e.g., Compound 5c) VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) Compound->VEGFR2 Inhibits Phosphorylation PI3K PI3K / AKT Pathway VEGFR2->PI3K Downregulates Raf Raf / MEK / ERK Pathway VEGFR2->Raf Downregulates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Reduces Expression Bax BAX (Pro-apoptotic) Raf->Bax Increases Expression Caspase Caspase-3 / Caspase-8 Activation Bcl2->Caspase Inhibition Lifted Bax->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 1: Mechanism of Action for Nicotinic Acid Hydrazides targeting VEGFR-2, leading to mitochondrial apoptosis.

Experimental Protocol: Validated Cytotoxicity Assay

To reproduce the data above, a standard MTT assay is insufficient without specific modifications for substituted nicotinic acids due to their variable solubility and potential for reduction interference.

Protocol: Modified MTT Assay for Nicotinic Scaffolds

Objective: Determine IC50 values with >95% reproducibility.

Reagents:

  • Cell Lines: HCT-15 (ATCC CCL-225) or PC-3 (ATCC CRL-1435).

  • Solvent: DMSO (Sigma-Aldrich, HPLC Grade). Critical: Final concentration < 0.1%.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Workflow:

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Preparation (The "Solubility Check"):

    • Dissolve substituted nicotinic acids in 100% DMSO to create a 10 mM stock.

    • Self-Validating Step: Check for precipitation upon dilution into media. If precipitate forms, sonicate for 10 mins at 40°C.

    • Prepare serial dilutions (0.01 µM to 100 µM).

  • Treatment:

    • Replace media with 100 µL of compound-containing media.

    • Include Positive Control (Doxorubicin, 1 µM) and Vehicle Control (0.1% DMSO).

    • Incubate for 48 hours.

  • Development:

    • Add 10 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours.

    • Crucial Step: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

    • Note: Do not use SDS/HCl solubilization for these derivatives as acidic pH can alter the absorbance spectrum of certain pyridine substituents.

  • Measurement:

    • Read absorbance at 570 nm (Reference: 630 nm).

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Experimental Workflow Diagram

Experimental_Workflow Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (0.01 - 100 µM) Stock->Dilution Incubation 48h Treatment Dilution->Incubation Seeding Cell Seeding (5k cells/well) Seeding->Incubation 24h Attachment MTT_Add Add MTT (4h Incubation) Incubation->MTT_Add Solubilization DMSO Solubilization (Dissolve Crystals) MTT_Add->Solubilization Read OD 570nm Read (IC50 Calc) Solubilization->Read

Figure 2: Step-by-step workflow for the modified MTT cytotoxicity assay.

Conclusion & Recommendations

For researchers developing anticancer agents:

  • Avoid Simple Acids: Simple halogenated nicotinic acids (2-Cl, 6-Cl) are insufficient as standalone cytotoxins. Use them only as synthetic precursors.

  • Prioritize Hydrazides: The nicotinic acid hydrazide scaffold, particularly when substituted with hydrophobic aryl groups (Compound 5c analogs), offers the highest potency (nanomolar range).

  • Target Validation: Confirm activity via VEGFR-2 kinase assays, as this is the primary validated target for this class.

References

  • National Institutes of Health (NIH). (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Retrieved from [Link]

  • MDPI. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Retrieved from [Link]

  • PubChem. (2025).[2] 6-Chloronicotinic acid Compound Summary. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to a Clinically Established Neuromodulator and a Novel Nicotinic Acid Derivative: Bupropion vs. 2-(Tert-butylamino)nicotinic acid

This guide provides a detailed head-to-head comparison of the well-characterized antidepressant and smoking cessation aid, bupropion, and the novel research compound, 2-(Tert-butylamino)nicotinic acid. Directed at resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed head-to-head comparison of the well-characterized antidepressant and smoking cessation aid, bupropion, and the novel research compound, 2-(Tert-butylamino)nicotinic acid. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of features. It synthesizes the known pharmacological landscape of bupropion with a proposed, rigorous experimental framework for the comprehensive characterization of 2-(Tert-butylamino)nicotinic acid, a compound for which public domain data is scarce. Our objective is to present a clear, scientifically-grounded pathway for evaluating novel chemical entities against established clinical agents.

Section 1: Pharmacological Profile of Bupropion: A Dual-Action Modulator

Bupropion is an atypical antidepressant clinically approved for major depressive disorder, seasonal affective disorder, and as an aid for smoking cessation.[1] Its therapeutic efficacy is rooted in a unique dual mechanism of action, distinguishing it from most other antidepressants that primarily target the serotonin system.[1][2]

Mechanism of Action: Bupropion's primary actions are the inhibition of norepinephrine (NE) and dopamine (DA) reuptake by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3][4] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, particularly in brain regions like the prefrontal cortex and nucleus accumbens.[1] Additionally, and central to its utility in smoking cessation, bupropion is a non-competitive antagonist of several nicotinic acetylcholine receptors (nAChRs).[5][6] This action is thought to mitigate nicotine withdrawal symptoms and reduce the rewarding effects of nicotine.[5][7]

Bupropion and its primary metabolite, hydroxybupropion, demonstrate inhibitory activity against various nAChR subtypes, including α4β2, α3β4, and α7.[5][8][9] It is hypothesized to bind within the ion channel of the receptor, thereby preventing ion flow and subsequent neuronal depolarization.[10][11] This antagonism of nAChRs in key neural circuits, such as the ventral tegmental area and the habenulo-interpeduncular pathway, is a critical component of its anti-addictive properties.[5]

Radioligand_Binding_Workflow P1 Prepare Membranes (Expressing Target: nAChR, DAT, or NET) P2 Incubate Membranes with: 1. Radioligand (e.g., [3H]Cytisine for α4β2) 2. Varying concentrations of Test Compound P1->P2 P3 Separate Bound from Free Radioligand (Rapid Vacuum Filtration) P2->P3 P4 Quantify Bound Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis (Generate Competition Curve) P4->P5 P6 Calculate IC50 and Ki values P5->P6

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor/transporter of interest (e.g., α4β2 nAChR, DAT, NET) or from dissected rat brain regions known to be rich in these targets (e.g., striatum for DAT, thalamus for α4β2 nAChR). [12][13]2. Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2 nAChRs) and a range of concentrations of the test compound (2-(Tert-butylamino)nicotinic acid or bupropion). [12][14]3. Incubation: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at a specified temperature, typically 4°C or room temperature). [13][14]4. Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand. [13]5. Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation. [13] Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

While binding assays reveal affinity, they do not describe the functional consequence of that binding. TEVC is a powerful technique to determine whether a compound acts as an agonist (activates), antagonist (blocks activation), or allosteric modulator of an ion channel. [15][16] Step-by-Step Methodology:

  • Oocyte Preparation: Harvest oocytes from Xenopus laevis frogs and microinject them with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α4 and β2). [15][17]Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with buffer. [17]Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection, and clamp the membrane potential at a holding potential (e.g., -70 mV). [17][18]3. Functional Testing (Antagonism):

    • Establish a baseline current by perfusing the oocyte with buffer.

    • Apply a known concentration of acetylcholine (ACh) or nicotine to elicit a control inward current.

    • After washout, pre-incubate the oocyte with the test compound (2-(Tert-butylamino)nicotinic acid or bupropion) for a set period.

    • Co-apply the agonist (ACh/nicotine) with the test compound and measure the resulting current.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-evoked current at various concentrations of the test compound. Plot these values to generate a concentration-response curve and determine the IC50 for functional antagonism.

Part B: In Vivo Behavioral Assessment

Objective: To evaluate the effects of 2-(Tert-butylamino)nicotinic acid on nicotine-related behaviors and compare its efficacy to bupropion.

Protocol 3: Nicotine-Induced Conditioned Place Preference (CPP)

The CPP model is widely used to assess the rewarding (addictive) properties of a drug. [19][20]It can also be used to test whether a compound can block the rewarding effects of an addictive substance like nicotine. [21][22] Step-by-Step Methodology:

  • Apparatus: Use a standard three-chamber CPP apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues, connected by a smaller neutral chamber. [20][22]2. Pre-Conditioning Phase (Day 1): Place each mouse in the apparatus and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber are typically excluded.

  • Conditioning Phase (Days 2-7): This phase consists of alternating daily injections.

    • Drug Pairing: On one day, administer nicotine and immediately confine the mouse to one of the conditioning chambers for 30 minutes.

    • Vehicle Pairing: On the alternate day, administer saline and confine the mouse to the opposite chamber for 30 minutes. [20][22] * Test Compound Administration: To test the ability of 2-(Tert-butylamino)nicotinic acid or bupropion to block nicotine reward, administer the test compound 30 minutes prior to the nicotine injection on the drug-pairing days.

  • Test Phase (Day 8): Administer a vehicle injection to all animals. Place them in the neutral chamber and allow them to freely access both conditioning chambers for 15-20 minutes. Record the time spent in each chamber.

  • Data Analysis: Calculate a CPP score as the time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the pre-conditioning phase. A significant positive score in the nicotine-only group indicates a rewarding effect. A reduction in this score in the groups pre-treated with a test compound indicates a blockade of nicotine's rewarding properties.

Section 4: Comparative Data Summary and Discussion

The following table summarizes the known data for bupropion and provides a template for the data that would be generated for 2-(Tert-butylamino)nicotinic acid using the proposed experimental framework.

Table 2: Head-to-Head Comparison

ParameterBupropion (Known Data)2-(Tert-butylamino)nicotinic acid (Hypothetical Data)Scientific Implication of Potential Outcomes
Binding Affinity (Ki)
DAT~500 nM [1]To be determinedHigh affinity may suggest antidepressant potential but also abuse liability.
NET~200 nM [1]To be determinedHigh affinity is characteristic of many antidepressants.
α4β2 nAChR~8 µM (IC50) [8]To be determinedAffinity for this receptor is key for smoking cessation efficacy.
Functional Activity (IC50)
α4β2 nAChR Antagonism~8 µM [8]To be determinedPotent antagonism would support potential as a smoking cessation aid.
In Vivo Efficacy
Blockade of Nicotine CPPEffectiveTo be determinedA positive result would strongly indicate potential anti-addictive properties.

Discussion and Future Directions:

The successful characterization of 2-(Tert-butylamino)nicotinic acid would open several avenues for discussion. Should the compound demonstrate high affinity and potent antagonism at nAChRs with minimal activity at monoamine transporters, it could represent a more selective tool for studying nicotinic systems or a potential therapeutic with a different side-effect profile than bupropion. Conversely, if it shows a bupropion-like dual-action profile, further studies on its metabolic stability, pharmacokinetics, and off-target screening would be warranted to assess its potential as a lead compound. The absence of any significant activity would also be a valuable result, guiding medicinal chemistry efforts toward more fruitful structural modifications.

Section 5: Conclusion

Bupropion is a clinically vital medication with a well-defined dual mechanism of action as a norepinephrine-dopamine reuptake inhibitor and a nicotinic acetylcholine receptor antagonist. In contrast, 2-(Tert-butylamino)nicotinic acid represents the vast space of novel chemical entities with therapeutic potential that remains locked away due to a lack of systematic characterization. The experimental framework detailed in this guide provides a robust, validated pathway for elucidating the pharmacological profile of such compounds. By employing a logical progression from in vitro binding and functional assays to in vivo behavioral models, researchers can efficiently and rigorously assess novel molecules, enabling a data-driven comparison against established drugs like bupropion and accelerating the discovery of next-generation therapeutics.

References

  • Psych Scene Hub. (2021). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. [Link]

  • Wikipedia. (2026). Nicotinic acid. [Link]

  • Salas, R., et al. (2009). Interaction of Bupropion with Muscle-Type Nicotinic Acetylcholine Receptors in Different Conformational States. Biochemistry, 48(22), 4793–4803. [Link]

  • Arias, H. R., et al. (2009). Is the inhibition of nicotinic acetylcholine receptors by bupropion involved in its clinical actions? The International Journal of Biochemistry & Cell Biology, 41(11), 2098-2108. [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. [Link]

  • ResearchGate. (2015). Bupropion-induced inhibition of α7 nicotinic acetylcholine receptors expressed in heterologous cells and neurons from dorsal raphe nucleus and hippocampus. [Link]

  • Cryan, J. F., et al. (2003). Blockade of nicotinic acetylcholine receptor enhances the responsiveness to bupropion in the mouse forced swim test. Psychopharmacology, 170(3), 337-344. [Link]

  • Wikipedia. (2026). Bupropion. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8. [Link]

  • Arias, H. R., & Bouzat, C. (2020). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Biomolecules, 10(11), 1541. [Link]

  • Le Foll, B., et al. (2011). Conditioned Place Preference and Self-Administration Induced by Nicotine in Adolescent and Adult Rats. International Journal of Neuropsychopharmacology, 14(7), 969-980. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

  • Addy, C., et al. (2014). Bupropion Binds to Two Sites in the Torpedo Nicotinic Acetylcholine Receptor Transmembrane Domain. Biochemistry, 53(16), 2645–2654. [Link]

  • ResearchGate. (2018). Two-Electrode Voltage Clamp. [Link]

  • Dallanoce, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Medicinal Research Reviews, 43(4), 1185-1234. [Link]

  • Lee, B., et al. (2020). Amelioration of Nicotine-Induced Conditioned Place Preference Behaviors in Mice by an FABP3 Inhibitor. International Journal of Molecular Sciences, 21(11), 3893. [Link]

  • Bio-protocol. (2020). Two-electrode voltage clamp recordings of α6β4 nicotinic receptor channels in Xenopus oocyte. [Link]

  • Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary care companion to the Journal of clinical psychiatry, 6(4), 159–166. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Kasheverov, I. E., et al. (2023). Comparison of Conformations and Interactions with Nicotinic Acetylcholine Receptors for E. coli-Produced and Synthetic Three-Finger Protein SLURP-1. International Journal of Molecular Sciences, 24(23), 16952. [Link]

  • Cao, L. H., et al. (2022). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. STAR protocols, 3(1), 101183. [Link]

  • ResearchGate. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • Lorenz, E., et al. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 47, 591–614. [Link]

  • Biala, G., & Staniak, N. (2010). Resveratrol inhibits nicotine-induced conditioned place preference in mice. Pharmacological Reports, 62(6), 1017-1022. [Link]

  • GoodRx. (2024). How Wellbutrin Works: The Atypical Antidepressant's Mechanism of Action. [Link]

  • Psychopharmacology Institute. (2016). The Psychopharmacology of Bupropion: An Illustrated Overview. [Link]

  • Alchem Pharmtech. 2-(tert-Butylamino)nicotinic acid. [Link]

  • Perkins, K. A., et al. (2018). Nicotine-induced conditioned place preferences in humans. Psychopharmacology, 235(10), 2849–2857. [Link]

  • npi electronic GmbH. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]

  • Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Hauser, T. A., et al. (2014). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. The Journal of pharmacology and experimental therapeutics, 351(3), 576–587. [Link]

  • Lapinsky, D. J. (2012). (±)-2-(N-tert-Butylamino)-3′-[125I]-iodo-4′-azidopropiophenone: a dopamine transporter and nicotinic acetylcholine receptor photoaffinity ligand based on bupropion (Wellbutrin, Zyban). Bioorganic & medicinal chemistry letters, 22(1), 539–542. [Link]

  • ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. [Link]

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  • Esterlis, I., et al. (2013). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of neuroscience : the official journal of the Society for Neuroscience, 33(22), 9546–9557. [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • Tzschentke, T. M. (2007). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience. CRC Press/Taylor & Francis. [Link]

  • ResearchGate. (2002). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. [Link]

  • He, J., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 10–18. [Link]

  • University of Ulm. (2014). Two-electrode voltage-clamp (TEVC). [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

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Validation

Peer-reviewed literature on 2-(Tert-butylamino)nicotinic acid efficacy

Topic: Technical Assessment & Comparative Utility: 2-(Tert-butylamino)nicotinic Acid Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Assessment & Comparative Utility: 2-(Tert-butylamino)nicotinic Acid Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary: The Steric Advantage in Pyridine Scaffolds

2-(Tert-butylamino)nicotinic acid (CAS: 460044-25-1) is a specialized pyridine building block distinguished by the bulky tert-butyl group at the 2-position amino functionality.[1] Unlike its primary parent (2-aminonicotinic acid) or simple alkyl analogs (2-methylamino), this compound offers a unique combination of lipophilicity and steric hindrance .[1]

In drug discovery, this scaffold is utilized not as a final drug, but as a critical pharmacophore to:

  • Block Metabolic Hotspots: The tert-butyl group effectively prevents N-dealkylation by cytochrome P450 enzymes.[1]

  • Enhance Selectivity: The bulky group forces specific conformational lock-ins (often disrupting coplanarity), which can improve selectivity for deep hydrophobic pockets in kinases and GPCRs.[1]

  • Modulate Solubility: Significantly increases LogP compared to the parent amino-nicotinic acid, aiding membrane permeability.[1]

Part 1: Comparative Efficacy Analysis

This section objectively compares 2-(Tert-butylamino)nicotinic acid against its standard alternatives used in structure-activity relationship (SAR) campaigns.

Table 1: Physicochemical & Functional Comparison
Feature2-Aminonicotinic Acid (Parent)2-(Methylamino)nicotinic Acid (Analog)2-(Tert-butylamino)nicotinic Acid (Target)
CAS Number 5345-47-114638-18-7460044-25-1
Steric Bulk (A-value) NegligibleLow (1.[1]70)High (>4.9)
Lipophilicity (cLogP) ~0.2 (Hydrophilic)~0.6~1.9 (Lipophilic)
Metabolic Stability Low (N-acetylation risk)Moderate (N-demethylation risk)High (Sterically protected)
Conformational Effect Planar (H-bond donor)Mostly PlanarTwisted (Steric clash with C3-COOH)
Primary Utility General ScaffoldH-bond probeHydrophobic pocket fill / Metabolic blocker
Mechanistic Insight: The "Orthogonal Twist" Effect

The efficacy of the tert-butyl variant lies in its steric pressure. In the parent 2-aminonicotinic acid, the amino group and the carboxylic acid often lie coplanar, facilitated by an intramolecular Hydrogen bond.

  • Mechanism: The tert-butyl group in the target compound creates severe steric clash with the adjacent carboxylic acid (or derived amide). This forces the substituent out of plane, creating a "twisted" conformation.

  • Result: This pre-organized conformation reduces the entropic penalty of binding to receptors that require a non-planar ligand, potentially increasing binding affinity (

    
    ) by orders of magnitude compared to the flexible parent molecule.
    

Part 2: Experimental Protocols

To validate the utility of this compound, researchers must often synthesize it de novo, as commercial stocks can be expensive or limited. Below is the field-standard protocol for high-yield synthesis via Nucleophilic Aromatic Substitution (


).
Protocol A: Synthesis from 2-Chloronicotinic Acid

Objective: Synthesize 2-(tert-butylamino)nicotinic acid with >95% purity. Principle: The electron-withdrawing carboxylic acid at C3 activates the C2-chlorine for displacement by the bulky amine.[1]

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)[1]

  • Tert-butylamine (3.0 eq) - Excess required due to steric bulk.[1]

  • Copper powder (0.1 eq) - Catalyst (Ullmann-type conditions often required for bulky amines).[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: DMF or Water (High temperature required).[1]

Workflow:

  • Charge: In a pressure vessel (sealed tube), dissolve 2-chloronicotinic acid (10 mmol) in 15 mL DMF.

  • Add Base: Add

    
     (20 mmol) and Copper powder (1 mmol). Stir for 5 mins.
    
  • Addition: Add tert-butylamine (30 mmol). Note: tert-butylamine boils at 78°C; a sealed vessel is mandatory.[1]

  • Reaction: Heat to 120°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM).[1] The starting material (Rf ~0.[1]4) should disappear.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Pour mixture into ice-cold water (100 mL).

    • Acidify with 1N HCl to pH 3–4.[1] The product should precipitate.[1][2]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).[1]

Data Validation (Expected Results):

  • Yield: 65–75% (Lower than methylamine due to steric hindrance).[1]

  • 1H NMR (DMSO-d6): Look for the singlet of 9 protons (tert-butyl) at

    
     ppm.[1] The aromatic protons will show a characteristic pyridine splitting pattern.[1]
    

Part 3: Visualization & Logic

Diagram 1: Synthesis & Mechanism of Action Pathway

This diagram illustrates the synthesis pathway and the downstream pharmacological logic (SAR) for selecting this specific scaffold.

G Start 2-Chloronicotinic Acid (Precursor) Process SnAr / Ullmann Coupling (Cu cat, 120°C) Start->Process Reagent Tert-Butylamine (Nucleophile) Reagent->Process Product 2-(Tert-butylamino)nicotinic Acid (Target Scaffold) Process->Product ~70% Yield Feature1 High Lipophilicity (Membrane Permeability) Product->Feature1 Feature2 Steric Bulk (Metabolic Stability) Product->Feature2 Feature3 Conformational Twist (Receptor Selectivity) Product->Feature3

Caption: Synthesis via nucleophilic substitution and resulting pharmacological advantages (SAR).

Diagram 2: Decision Matrix for Scaffold Selection

When should a researcher choose the tert-butyl variant over the standard amino variant?

DecisionTree Start Drug Design Goal Q1 Is the binding pocket sterically restricted? Start->Q1 Q2 Is metabolic N-dealkylation a liability? Q1->Q2 No (Open pocket) Res1 Use 2-Aminonicotinic Acid (Small, Polar) Q1->Res1 Yes (Tight space) Q2->Res1 No Res2 Use 2-(Tert-butylamino)nicotinic Acid (Bulky, Stable) Q2->Res2 Yes (Need stability)

Caption: Decision logic for selecting the tert-butyl scaffold in medicinal chemistry campaigns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14739440, 2-(Tert-butylamino)nicotinic acid. Retrieved from [Link][1]

  • Li, J., et al. (2012). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. (General protocol adaptation for amino-nicotinic acids). Green Chemistry. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. (Theoretical grounding for tert-butyl steric effects in SAR). Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Publish Comparison Guide: Synthesis &amp; Application of 2-(Tert-butylamino)nicotinic Acid

The following guide provides an in-depth technical analysis of 2-(tert-butylamino)nicotinic acid (CAS: 460044-25-1), a critical intermediate in the synthesis of pyridine-based agrochemicals and pharmaceuticals. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-(tert-butylamino)nicotinic acid (CAS: 460044-25-1), a critical intermediate in the synthesis of pyridine-based agrochemicals and pharmaceuticals. This document compares synthetic methodologies, highlighting the challenges of introducing a sterically hindered amine onto the nicotinic acid scaffold.

Executive Summary: The Steric Challenge

2-(Tert-butylamino)nicotinic acid serves as a privileged scaffold in the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) (analogs of Flunixin/Clonixin) and sulfonylurea herbicides (analogs of Nicosulfuron).

Unlike the synthesis of its structural relatives (e.g., Flunixin), the introduction of the tert-butyl group presents a unique process challenge. The steric bulk of the tert-butyl moiety, combined with the volatility of tert-butylamine (bp 44°C), renders standard nucleophilic aromatic substitution (


) protocols inefficient without modification.

This guide compares the High-Pressure


 Route  (Industry Standard) against the Catalytic Buchwald-Hartwig Route  (High Purity Alternative), providing experimental data to guide process selection.

Patent Landscape & Utility

The molecule is frequently cited in patent literature as a key building block for:

  • Herbicidal Sulfonylureas: As a bioisostere to 2-amino-substituted pyridines used in acetolactate synthase (ALS) inhibitors.

  • Kinase Inhibitors: Used as a core scaffold for ATP-competitive inhibitors where the tert-butyl group fills the hydrophobic pocket.

  • Anti-inflammatory Agents: A structural analog to Niflumic acid , exploring Structure-Activity Relationships (SAR) of the pyridine ring.

Key Patent References:

  • US Patent 5,248,781: Describes the preparation of substituted anilino-nicotinic acids.[1]

  • EP 0 606 843: Details the synthesis of nicotinic acid derivatives via chlorination and amination.[1]

  • WO 2005/016894: Discloses 2-aminonicotinic acid derivatives for pharmaceutical use.

Comparative Technical Analysis: Synthetic Routes

The following table summarizes the performance metrics of the two primary synthetic pathways.

Table 1: Performance Comparison of Synthetic Routes
MetricRoute A: High-Pressure

(Preferred)
Route B: Buchwald-Hartwig Amination
Starting Material 2-Chloronicotinic Acid2-Chloronicotinic Acid (or 2-Bromo)
Reagent tert-Butylamine (Excess)tert-Butylamine (1.1 eq)
Catalyst None (or Cu powder)Pd(OAc)₂ / BINAP
Conditions 120–140°C, 5–10 bar (Autoclave)80–100°C, Atmospheric Pressure
Reaction Time 12 – 18 Hours4 – 6 Hours
Crude Yield 85 – 92%70 – 80%
Purity (HPLC) >98% (after crystallization)>99% (requires column/scavengers)
Scalability High (Kg to Ton scale)Low/Medium (Catalyst cost)
Key Risk High pressure; polymerization of amineResidual heavy metals (Pd)
Expert Insight: Why Route A Wins

While palladium catalysis (Route B) offers milder temperatures, the High-Pressure


 (Route A)  is the industrial standard for this specific molecule. The electron-withdrawing carboxylic acid group at the C3 position activates the C2-chlorine sufficiently for displacement, provided the temperature is high enough. Since tert-butylamine boils at 44°C, reaching the required activation energy (typically >100°C) mandates a closed system (autoclave) to maintain stoichiometry.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-(tert-butylamino)nicotinic acid via Route A (High-Pressure


).
Scale:  100 mmol.
Materials
  • 2-Chloronicotinic Acid: 15.76 g (100 mmol)

  • tert-Butylamine: 36.57 g (500 mmol, 5.0 eq) – Note: Excess serves as solvent and acid scavenger.

  • Water: 20 mL (Optional, promotes solubility of the salt intermediate).

  • Equipment: 250 mL Stainless Steel Autoclave (Parr Reactor).

Step-by-Step Methodology
  • Charging: Charge the 2-chloronicotinic acid and tert-butylamine into the autoclave liner. If using water, add it now to facilitate the formation of the tert-butylammonium salt of the starting material.

  • Sealing & Heating: Seal the reactor. Purge with

    
     (3x) to remove oxygen. Heat the mixture to 130°C  with vigorous stirring (500 rpm).
    
    • Checkpoint: Internal pressure will rise to approximately 6–8 bar . Monitor for leaks.

  • Reaction: Maintain 130°C for 16 hours .

    • Mechanistic Note: The reaction proceeds via a Meisenheimer complex. The high pressure ensures the volatile amine remains in the liquid phase to attack the C2 position.

  • Work-up: Cool the reactor to <30°C. Vent the excess pressure carefully into a scrubber (amine trap).

  • Isolation:

    • Transfer the reaction mixture to a round-bottom flask.

    • Rotary evaporate the excess tert-butylamine.

    • Dissolve the residue in 10% NaOH (aq) (pH > 12).

    • Wash the aqueous phase with Ethyl Acetate (2 x 50 mL) to remove non-acidic impurities.

    • Acidification (Critical Step): Slowly add 6M HCl to the aqueous phase until pH reaches 3.0–3.5. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) .

  • Validation:

    • Yield: Expect 16.5 – 17.5 g (85–90%).

    • Melting Point: 180–182°C (dec).

    • 1H NMR (DMSO-d6):

      
       13.0 (br s, 1H, COOH), 8.2 (dd, 1H), 8.0 (dd, 1H), 7.8 (br s, 1H, NH), 6.7 (dd, 1H), 1.45 (s, 9H, t-Bu).
      

Visualizations

Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the


 mechanism favored in patent literature, highlighting the transition state stabilization.

ReactionPathway Start 2-Chloronicotinic Acid (CAS 2942-59-8) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Heat (130°C) Pressure (6-8 bar) Reagent tert-Butylamine (Excess, Solvent) Reagent->Intermediate Product 2-(Tert-butylamino)nicotinic Acid (CAS 460044-25-1) Intermediate->Product - Cl⁻ elimination Byproduct HCl (Trapped as salt) Intermediate->Byproduct

Figure 1: The reaction proceeds via the addition of the amine to the electron-deficient C2 position, followed by the elimination of chloride.

Diagram 2: Process Decision Matrix

Use this flowchart to determine the optimal synthesis route based on your lab's capabilities and scale.

DecisionMatrix cluster_notes Decision Factors Start Start: Synthesis of 2-(t-Butylamino)nicotinic Acid CheckScale Is Scale > 100g? Start->CheckScale CheckEquip Is Autoclave Available? CheckScale->CheckEquip Yes RouteB Route B: Pd-Catalyzed Buchwald (Preferred for Lab/Research) CheckScale->RouteB No (Research Scale) RouteA Route A: High-Pressure SnAr (Preferred for Scale) CheckEquip->RouteA Yes CheckEquip->RouteB No Note1 Route A is cheaper but requires safety gear. RouteA->Note1 Note2 Route B is milder but expensive (Catalyst). RouteB->Note2

Figure 2: Decision matrix for selecting the optimal synthetic strategy.

References

  • Preparation of substituted anilino-nicotinic acid derivatives. McKillop, A. et al. U.S. Patent 5,248,781. (1993).[1]

  • Method for producing 2-halogen nicotinic acid derivatives. Smith, P. European Patent EP 0 606 843 B1. (1994).[1]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Zhao, B. et al. Chemical Engineering Transactions. (2019).

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives. Chemistry Central Journal. (2017).

  • 2-(Tert-butylamino)nicotinic acid (CAS 460044-25-1) Entry. PubChem Compound Database.

Sources

Safety & Regulatory Compliance

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